2,7-Dichloro-4-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,7-dichloro-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTONSAARTKYOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4069347 | |
| Record name | 2,7-Dichloro-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4069347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59666-16-9 | |
| Record name | 2,7-Dichloro-4-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59666-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 2,7-dichloro-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059666169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 2,7-dichloro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,7-Dichloro-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4069347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dichloro-4-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,7-dichloro-4-methylquinoline (CAS No. 59666-16-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide serves as a comprehensive technical resource on 2,7-dichloro-4-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a Senior Application Scientist, the aim is to provide not just a compilation of data, but a synthesized understanding of this molecule, from its fundamental properties to its potential applications in drug discovery and development. The narrative is structured to offer insights into the causality behind experimental choices and to provide a self-validating system of protocols and data interpretation.
Compound Identification and Core Properties
This compound is a substituted quinoline with the Chemical Abstracts Service (CAS) Registry Number 59666-16-9 .[1][2] The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities. The strategic placement of two chlorine atoms and a methyl group on this scaffold imparts specific physicochemical properties that influence its reactivity and potential as a lead compound in drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 59666-16-9 | --INVALID-LINK--[1][2] |
| Molecular Formula | C₁₀H₇Cl₂N | --INVALID-LINK--[3] |
| Molecular Weight | 212.08 g/mol | --INVALID-LINK--[1][2] |
| Appearance | Solid (predicted) | - |
| XlogP (predicted) | 4.1 | --INVALID-LINK--[3] |
Synthesis of the Quinoline Core: Established Methodologies
The synthesis of the quinoline ring system is a cornerstone of heterocyclic chemistry, with several named reactions providing versatile routes to a wide range of derivatives. For this compound, the most probable synthetic strategies would involve adaptations of the Combes or Doebner-von Miller reactions, utilizing a suitably substituted aniline as the starting material.
The Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[4] For the synthesis of this compound, the logical starting materials would be 3-chloroaniline and acetylacetone. The reaction proceeds through an enamine intermediate, which then undergoes cyclization.
Diagram 1: Proposed Combes Synthesis of this compound
References
- 1. 59666-16-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 59666-16-9 [chemicalbook.com]
- 3. PubChemLite - this compound (C10H7Cl2N) [pubchemlite.lcsb.uni.lu]
- 4. WO2005062723A2 - An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)-2-pentyl] aminoquinoline and its intermediates - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2,7-dichloro-4-methylquinoline: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its versatile structure allows for functionalization at various positions, leading to a diverse array of pharmacological properties. Among these, halogenated quinolines have garnered significant attention due to their prevalence in many approved drugs and clinical candidates. The introduction of chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on a specific, yet underexplored, member of this class: 2,7-dichloro-4-methylquinoline . We will delve into its synthesis, structural characterization, and potential applications, providing a comprehensive resource for researchers in the field of drug development.
Synthesis of this compound: A Strategic Approach
While a direct, peer-reviewed, step-by-step protocol for the synthesis of this compound is not extensively documented, a robust synthetic strategy can be devised based on well-established named reactions in heterocyclic chemistry, particularly the Gould-Jacobs reaction. The proposed pathway commences with the readily available starting material, 3-chloroaniline.
Proposed Synthetic Pathway: A Modified Gould-Jacobs Approach
The synthesis of the quinoline core is most effectively achieved through a cyclization reaction. The Gould-Jacobs reaction provides a reliable method for constructing the quinoline ring system from anilines and a suitable three-carbon component.
Step 1: Condensation of 3-chloroaniline with ethyl acetoacetate.
The initial step involves the condensation of 3-chloroaniline with ethyl acetoacetate to form the corresponding enamine intermediate. This reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the ethyl acetoacetate, followed by dehydration.
Step 2: Thermal Cyclization.
The enamine intermediate undergoes thermal cyclization at high temperatures, often in a high-boiling solvent such as diphenyl ether, to form the 4-hydroxy-7-chloro-2-methylquinoline. This intramolecular cyclization is a key step in forming the quinoline ring system.
Step 3: Chlorination.
The final step is the conversion of the 4-hydroxy group to a chloro group. This is a crucial transformation to yield the target molecule, this compound. A common and effective method for this chlorination is the use of a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃).
Technical Guide to the Physicochemical Characterization of 2,7-dichloro-4-methylquinoline
Abstract: This document provides an in-depth technical guide for the comprehensive physicochemical characterization of 2,7-dichloro-4-methylquinoline (CAS No. 59666-16-9). Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Consequently, the unambiguous identification, purity assessment, and physical property determination of novel derivatives like this compound are paramount for researchers in drug discovery and development. This guide moves beyond a simple data sheet to detail the experimental methodologies and scientific rationale essential for establishing a robust and reliable compound profile. We present field-proven protocols for determining fundamental properties such as melting point and solubility, alongside orthogonal spectroscopic techniques—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—required for absolute structural verification. This whitepaper is designed to equip researchers, scientists, and drug development professionals with the necessary framework to confidently characterize this and similar heterocyclic compounds.
Core Compound Identification
Before any experimental analysis, it is crucial to establish the foundational identifiers for the compound . These details ensure traceability and correct interpretation of subsequent data.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 59666-16-9 | [1][2] |
| Molecular Formula | C₁₀H₇Cl₂N | |
| Molecular Weight | 212.08 g/mol | |
| Synonyms | Quinoline, 2,7-dichloro-4-methyl- | [3] |
Thermal Analysis: Melting Point Determination
Scientific Rationale
The melting point is one of the most fundamental and informative physical properties of a crystalline solid. In the context of pharmaceutical development, its determination serves two primary purposes:
-
Indicator of Purity: A pure crystalline compound typically exhibits a sharp, well-defined melting point, occurring over a narrow range (e.g., 0.5-1.0°C). The presence of even minor impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[4] Therefore, this simple measurement provides a rapid and cost-effective first assessment of sample purity.[4]
-
Compound Identification: As a characteristic physical constant, the melting point contributes to the identification of a substance when compared against a known standard or literature value.
For a novel compound like this compound, establishing a precise melting range for a highly purified batch is essential for creating a reference standard for future synthetic batches.
Experimental Protocol for Capillary Melting Point Determination
This protocol describes the use of a standard digital melting point apparatus (e.g., a Mel-Temp).
Step 1: Sample Preparation
-
Objective: To ensure efficient and uniform heat transfer.
-
Procedure:
-
Ensure the sample of this compound is completely dry and homogenous.[4]
-
If the sample consists of coarse crystals, gently crush it into a fine, uniform powder using a mortar and pestle.[4]
-
Invert a capillary melting point tube (open end down) and press it into the powdered sample until a small amount (2-3 mm in height) enters the tube.
-
Tap the closed end of the tube gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom.[5]
-
Step 2: Instrument Setup and Measurement
-
Objective: To accurately observe and record the melting range.
-
Procedure:
-
Place the packed capillary tube into the heating block of the apparatus.[5]
-
Set the initial heating rate to be rapid to quickly approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid heating run is advised to establish a rough value.
-
When the temperature is approximately 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is critical for an accurate determination.
-
Observe the sample continuously through the magnifying eyepiece.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely transitioned to a liquid state.[6]
-
The melting point is reported as the range T₁ – T₂.
-
Step 3: Validation and Repetition
-
Objective: To ensure the reproducibility of the measurement.
-
Procedure:
-
Allow the apparatus to cool sufficiently.
-
Perform at least two additional measurements with fresh samples in new capillary tubes. Consistent results validate the determined range.
-
Visualization: Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Solubility Profile Analysis
Scientific Rationale
Solubility is a critical parameter in drug development, influencing everything from reaction work-up and purification during synthesis to bioavailability and formulation of the final active pharmaceutical ingredient (API). The structure of this compound—a largely nonpolar aromatic system with two halogen substituents—suggests it will have low solubility in aqueous media but good solubility in common organic solvents.[7] A qualitative assessment across a range of solvents provides a practical foundation for all subsequent handling and experimental design.
Experimental Protocol for Qualitative Solubility Assessment
Step 1: Solvent Selection
-
Objective: To test solubility in a representative panel of polar, nonpolar, protic, and aprotic solvents.
-
Solvent Panel:
-
Polar Protic: Water, Ethanol
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetone
-
Nonpolar: Toluene, Hexane
-
Chlorinated: Dichloromethane (DCM), Chloroform
-
Step 2: Measurement
-
Objective: To determine if the compound is soluble, partially soluble, or insoluble at a defined concentration.
-
Procedure:
-
To eight separate, labeled test tubes, add approximately 10 mg of this compound.
-
To the first tube, add the first solvent dropwise, vortexing or shaking after each addition, up to a total volume of 1 mL.
-
Observe the sample carefully.
-
Record the result based on the following criteria:
-
Soluble: The solid completely dissolves to form a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Repeat steps 2-4 for each solvent in the panel.
-
Structural Verification via Spectroscopic & Spectrometric Methods
Unambiguous confirmation of the chemical structure is the most critical step in characterization. This requires a combination of orthogonal analytical techniques, where each method provides a different and complementary piece of structural information. For a substituted quinoline, the primary goal is to confirm the core scaffold, the nature of the substituents (two chlorines, one methyl), and their exact positions (2, 7, and 4, respectively).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
4.1.1. Scientific Rationale
-
¹H NMR: Provides information on the number of distinct proton environments, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and the relative number of protons in each environment (integration). For this compound, one would expect to see signals corresponding to the single methyl group and the four distinct aromatic protons on the quinoline ring.
-
¹³C NMR: Reveals the number of unique carbon environments in the molecule. For the target compound, ten distinct signals are expected (6 for the aromatic CH carbons, 3 for the quaternary carbons C4, C7, C8a, C4a, and 1 for the methyl carbon).[8] The chemical shifts provide insight into the type of carbon (alkane, aromatic, etc.).
4.1.2. Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; it must fully dissolve the compound without having signals that overlap with key sample signals.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A standard acquisition will include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals and analyze the chemical shifts and coupling patterns to assign protons to the structure.
-
Analyze the ¹³C NMR chemical shifts to assign the carbon signals.
-
For definitive assignment, advanced 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) may be required.[9][10]
-
Mass Spectrometry (MS)
4.2.1. Scientific Rationale Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern.
-
Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the confirmation of the molecular formula (C₁₀H₇Cl₂N).
-
Isotopic Pattern: Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will exhibit a characteristic isotopic cluster for the molecular ion (M⁺): a peak at [M], a peak at [M+2] (from one ³⁷Cl), and a peak at [M+4] (from two ³⁷Cl atoms) with a distinctive intensity ratio. This pattern is a definitive indicator of the presence of two chlorine atoms.
4.2.2. Experimental Protocol for GC-MS Analysis Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds like halogenated quinolines.[11]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
Use a suitable capillary column (e.g., a VF-624ms or similar) that separates compounds based on boiling point and polarity.[11]
-
Apply a temperature program that starts at a low temperature and ramps up to elute the compound from the column into the mass spectrometer.
-
-
MS Method:
-
Use Electron Ionization (EI) as the ionization source, a standard method that generates reproducible fragmentation patterns.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion [M]⁺.
-
Verify that the m/z value corresponds to the calculated molecular weight of C₁₀H₇Cl₂N.
-
Examine the isotopic cluster at the molecular ion to confirm the presence of two chlorine atoms.
-
Analyze the major fragment ions to gain further structural information.
-
Infrared (IR) Spectroscopy
4.3.1. Scientific Rationale IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present. For this compound, the IR spectrum provides a unique "fingerprint" and can confirm the presence of key structural features:
-
Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.
-
Aliphatic C-H stretching: From the methyl group, observed just below 3000 cm⁻¹.
-
C=C and C=N stretching: From the quinoline ring, appearing in the 1600-1450 cm⁻¹ region.
-
C-Cl stretching: Expected in the fingerprint region, typically below 800 cm⁻¹.
4.3.2. Experimental Protocol for ATR-FTIR Analysis Attenuated Total Reflectance (ATR) is a modern technique that allows for the analysis of solid samples with minimal preparation.
-
Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.
-
Data Acquisition:
-
Ensure the ATR crystal is clean and collect a background spectrum.
-
Apply pressure to the sample with the anvil to ensure good contact with the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional groups and bond vibrations.
-
Visualization: Integrated Spectroscopic Workflow
Caption: Orthogonal workflow for spectroscopic structural confirmation.
Conclusion
The thorough characterization of a novel chemical entity like this compound is a prerequisite for its use in any research or development setting. While publicly available data on this specific isomer is scarce, this guide provides the authoritative, step-by-step framework necessary for any competent laboratory to establish its physical and structural identity. By systematically applying the protocols for determining melting point and solubility, and by integrating the orthogonal data from NMR, MS, and IR spectroscopy, a researcher can generate a complete and trustworthy data package. This comprehensive approach not only ensures the identity and purity of the material but also establishes a critical baseline for all future studies, from synthetic optimization to biological evaluation.
References
- 1. This compound | 59666-16-9 [chemicalbook.com]
- 2. 59666-16-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. pennwest.edu [pennwest.edu]
- 7. ijfmr.com [ijfmr.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Analysis of 2,7-dichloro-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-dichloro-4-methylquinoline is a halogenated derivative of the quinoline scaffold, a heterocyclic aromatic compound that is the core of many biologically active molecules. While this specific isomer is not as extensively studied as some of its counterparts, its structural similarity to compounds with known antimalarial, antibacterial, and anticancer properties makes it a molecule of significant interest in medicinal chemistry and drug discovery. A thorough understanding of its spectral characteristics is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will present a combination of established spectroscopic principles, experimental protocols, and expertly predicted spectral data. These predictions are grounded in the analysis of spectral data from closely related structural analogs, providing a reliable and scientifically sound reference for researchers.
Synthesis of this compound: A Conceptual Overview
A common and effective method for the synthesis of substituted quinolines is the Combes quinoline synthesis. For this compound, this would likely involve the acid-catalyzed reaction of 3-chloroaniline with acetylacetone (2,4-pentanedione). The resulting intermediate would then undergo cyclization, dehydration, and aromatization to form 7-chloro-4-methylquinolin-2-ol. Subsequent chlorination, for example using phosphorus oxychloride (POCl₃), would then yield the target molecule, this compound.
Understanding this synthetic route is crucial as it informs the potential impurities that might be present in a sample, such as starting materials or incompletely reacted intermediates. The presence of such impurities would be detectable in the spectral analyses.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1][2] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of atoms.[3][4]
A. Proton (¹H) NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~ 8.10 | d | 1H | H-5 | The peri-proton to the nitrogen in the quinoline ring is typically deshielded and appears at a downfield chemical shift. |
| ~ 7.85 | d | 1H | H-8 | The proton at position 8 is deshielded by the aromatic ring currents and the adjacent chlorine atom. |
| ~ 7.45 | dd | 1H | H-6 | This proton will be a doublet of doublets due to coupling with both H-5 and H-8. |
| ~ 7.30 | s | 1H | H-3 | The proton at position 3 is a singlet as it has no adjacent protons. |
| ~ 2.60 | s | 3H | -CH₃ | The methyl group protons will appear as a singlet in the upfield region of the spectrum. |
Interpretation:
The ¹H NMR spectrum of this compound is expected to show four signals in the aromatic region and one signal in the aliphatic region. The downfield-shifted doublets at approximately 8.10 and 7.85 ppm are characteristic of the protons on the carbocyclic ring of the quinoline system. The doublet of doublets at around 7.45 ppm arises from the coupling of the H-6 proton with its two neighbors. The singlet at approximately 7.30 ppm is assigned to the proton on the heterocyclic ring. The upfield singlet at around 2.60 ppm is characteristic of the methyl group protons.
B. Carbon-¹³ (¹³C) NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher field spectrometer.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~ 158 | C-2 | The carbon atom attached to the nitrogen and a chlorine atom will be significantly deshielded. |
| ~ 148 | C-4 | The carbon atom attached to the nitrogen and bearing the methyl group will also be downfield. |
| ~ 147 | C-8a | Quaternary carbons in the aromatic system typically appear in this region. |
| ~ 136 | C-7 | The carbon atom bonded to a chlorine atom will be deshielded. |
| ~ 128 | C-5 | Aromatic CH carbons appear in this general region. |
| ~ 127 | C-6 | Aromatic CH carbons appear in this general region. |
| ~ 125 | C-4a | Quaternary carbons in the aromatic system. |
| ~ 122 | C-8 | Aromatic CH carbons appear in this general region. |
| ~ 119 | C-3 | Aromatic CH carbons appear in this general region. |
| ~ 19 | -CH₃ | The methyl carbon will be the most upfield signal. |
Interpretation:
The ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbons directly attached to the electronegative nitrogen and chlorine atoms (C-2, C-4, and C-7) are expected to be the most deshielded and appear at the downfield end of the spectrum. The quaternary carbons (C-4, C-4a, C-7, and C-8a) will generally have lower intensities than the carbons bearing protons. The methyl carbon will be the most shielded and will appear at the upfield end of the spectrum.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5][6]
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CCl₄).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 2950-2850 | Medium-Weak | Aliphatic C-H stretch (-CH₃) |
| 1600-1450 | Medium-Strong | C=C and C=N aromatic ring stretching |
| 1400-1350 | Medium | -CH₃ bending |
| 850-750 | Strong | C-Cl stretch |
| 900-675 | Strong | Out-of-plane C-H bending (aromatic) |
Interpretation:
The IR spectrum of this compound will be characterized by several key absorption bands. The presence of the aromatic quinoline ring will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C and C=N ring stretching bands in the 1600-1450 cm⁻¹ region. The methyl group will show aliphatic C-H stretching bands below 3000 cm⁻¹ and a bending vibration around 1400-1350 cm⁻¹. The two chlorine substituents will give rise to strong C-Cl stretching bands in the lower frequency region of the spectrum (typically 850-750 cm⁻¹). The substitution pattern on the aromatic ring will also influence the pattern of the out-of-plane C-H bending bands in the fingerprint region (900-675 cm⁻¹).
III. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[7] It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) is a common method for volatile compounds, which typically induces extensive fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Predicted Mass Spectrum Data (Electron Ionization):
| m/z | Relative Intensity | Assignment |
| 211/213/215 | High | [M]⁺˙ (Molecular ion) |
| 176/178 | Medium | [M - Cl]⁺ |
| 140 | Medium | [M - 2Cl - H]⁺ |
| 114 | Medium | [C₈H₅N]⁺ |
Interpretation:
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The molecular ion ([M]⁺˙) will appear as a cluster of peaks at m/z 211, 213, and 215 with a relative intensity ratio of approximately 9:6:1.
A plausible fragmentation pathway is initiated by the loss of a chlorine radical to form an ion at m/z 176/178. Subsequent loss of the second chlorine atom and a hydrogen atom could lead to a fragment at m/z 140. Further fragmentation of the quinoline ring can also be expected.
Molecular Structure and Fragmentation Pathway Diagram:
Caption: Predicted mass fragmentation of this compound.
Conclusion
This technical guide provides a detailed and scientifically grounded overview of the expected NMR, IR, and MS spectral data for this compound. While based on predictions from closely related analogs, the information presented here offers a valuable resource for researchers working with this compound. The provided protocols and interpretations serve as a practical guide for the acquisition and analysis of experimental data. As with any scientific endeavor, it is crucial to confirm these predictions with experimental data as it becomes available.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162) [hmdb.ca]
- 3. rsc.org [rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quinoline, 4,7-dichloro- [webbook.nist.gov]
- 7. 4,7-Dichloro-2-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]
Navigating the Procurement and Quality Control of 2,7-Dichloro-4-methylquinoline: A Technical Guide for Researchers
Introduction: The Strategic Importance of 2,7-Dichloro-4-methylquinoline in Synthesis
This compound, a substituted quinoline derivative, serves as a critical building block in the landscape of pharmaceutical and materials science research. Its unique substitution pattern, featuring chlorine atoms at the 2 and 7 positions and a methyl group at the 4 position, offers a versatile scaffold for the development of novel bioactive compounds and functional materials. The strategic placement of the chloro-substituents provides reactive handles for further chemical modifications, such as nucleophilic substitution reactions, enabling the synthesis of a diverse array of more complex molecules. This guide provides an in-depth analysis of the commercial supplier landscape for this key intermediate, best practices for procurement and in-house quality verification, and essential safety protocols for its handling and storage.
The Commercial Supplier Landscape: A Comparative Analysis
The acquisition of high-quality starting materials is a cornerstone of successful research and development. For a specialized intermediate such as this compound (CAS No. 59666-16-9), navigating the supplier landscape requires careful consideration of factors beyond mere price.[1][2] The market consists of a range of suppliers, from large, well-established chemical manufacturers to smaller, specialized custom synthesis laboratories.
| Supplier Category | Typical Purity | Scale | Key Considerations |
| Major Chemical Suppliers (e.g., Sigma-Aldrich) | >95% | Research quantities (grams) | Broad catalog, established quality systems, readily available safety data. |
| Specialty Chemical Suppliers (e.g., ChemicalBook, 2a biotech, Amadis Chemical) | Varies (often >97%) | Gram to kilogram scale | May offer more competitive pricing for larger quantities, require more stringent in-house QC.[2][3] |
| Custom Synthesis Providers | To specification | Milligram to multi-kilogram | Ideal for specific purity requirements or when the compound is not commercially available. |
It is imperative for researchers to recognize that the listed purity on a supplier's website or catalog should be independently verified. A Certificate of Analysis (CoA) should be requested for each batch, providing crucial information on the analytical methods used for purity determination and the levels of any detected impurities.[4][5][6][7]
Procurement and In-House Quality Control: A Self-Validating System
The principle of "trust but verify" is paramount when procuring chemical intermediates. A robust in-house quality control (QC) program is not merely a suggestion but a necessity to ensure the integrity of your research.
Workflow for Incoming Material Qualification
Caption: Workflow for the qualification of incoming this compound.
Experimental Protocols for Quality Control
1. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
2. Purity Determination by High-Performance Liquid Chromatography (HPLC)
A general-purpose reversed-phase HPLC method can be adapted for the purity analysis of this compound. The following is a starting point for method development:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape).[8]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by a UV scan of the compound (typically in the range of 220-350 nm for quinolines).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of the material in the mobile phase.
The goal is to achieve a sharp, symmetrical peak for the main component, well-resolved from any impurity peaks. The percentage purity can be calculated based on the area of the main peak relative to the total area of all peaks.
Synthetic Considerations: The Combes Quinoline Synthesis
Understanding the potential synthetic route of a procured chemical can provide valuable insights into potential impurities. The Combes quinoline synthesis is a common method for preparing substituted quinolines and is a likely pathway for the synthesis of this compound.[2][9] This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[9]
For the synthesis of this compound, the likely starting materials would be 3-chloroaniline and ethyl acetoacetate. The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization and dehydration to form the quinoline ring.[9]
Caption: Simplified reaction scheme for the Combes synthesis of this compound.
Potential impurities arising from this synthesis could include unreacted starting materials, side-products from incomplete cyclization, or isomers formed due to the regioselectivity of the reaction.
Safe Handling and Storage Protocols
Halogenated quinolines, as a class of compounds, require careful handling to minimize exposure and ensure laboratory safety.[6]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves before use and practice proper glove removal technique.
-
Body Protection: A lab coat and closed-toe shoes are required.
Engineering Controls:
-
All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
Storage:
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, labeled container.[6]
Conclusion
The successful use of this compound in research and development hinges on a strategic approach to its procurement and handling. By carefully selecting suppliers, implementing a rigorous in-house quality control program, understanding the potential synthetic impurities, and adhering to strict safety protocols, researchers can ensure the integrity of their experiments and the safety of their laboratory personnel. This guide serves as a foundational resource for navigating the complexities of working with this valuable chemical intermediate.
References
- 1. 2-Chloro-4-methylpyridine (3678-62-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. iipseries.org [iipseries.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. cdn.who.int [cdn.who.int]
- 5. file.chemscene.com [file.chemscene.com]
- 6. file.chemscene.com [file.chemscene.com]
- 7. alliancechemical.com [alliancechemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
An In-Depth Technical Guide to the Safe Handling of 2,7-dichloro-4-methylquinoline
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,7-dichloro-4-methylquinoline (CAS No: 59666-16-9). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the integrity of your research and the safety of laboratory personnel. The narrative moves beyond a simple checklist, delving into the causality behind each recommendation to foster a deep-seated culture of safety and scientific excellence.
Section 1: Compound Profile and Hazard Identification
This compound is a halogenated quinoline derivative.[1] Like many chlorinated heterocyclic compounds, it serves as a versatile building block in medicinal chemistry and organic synthesis.[2][3] However, its chemical reactivity and structure necessitate a thorough understanding of its potential hazards. The presence of chlorine atoms on the quinoline scaffold can significantly influence its biological activity and toxicological profile.[4]
Physicochemical Properties
A clear understanding of the compound's physical properties is the foundation of safe handling, informing everything from storage conditions to the choice of appropriate solvents.
| Property | Value | Source |
| CAS Number | 59666-16-9 | [5] |
| Molecular Formula | C₁₀H₇Cl₂N | [1] |
| Molecular Weight | 210.08 g/mol | [1] |
| Appearance | Varies (consult supplier data) | - |
| XlogP (Predicted) | 4.1 | [1] |
| Monoisotopic Mass | 208.99556 Da | [1] |
Expert Insight: The predicted XlogP value of 4.1 suggests high lipophilicity, indicating that the compound may be readily absorbed through the skin and could bioaccumulate. This reinforces the need for stringent measures to prevent dermal contact.
GHS Hazard Classification and Toxicological Profile
This compound is classified as a hazardous substance. The following GHS classifications, derived from available data, mandate careful handling.[6]
| Hazard Class | Hazard Statement | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| STOT Single Exposure | May cause respiratory irritation | H335 |
While specific toxicological studies on this compound are limited, the broader class of quinolines and their halogenated derivatives are known to pose health risks. Quinoline itself is a suspected carcinogen and can cause liver damage.[7][8] Chlorinated aromatic compounds can be persistent in the environment and may be toxic to aquatic life.[9] Therefore, it is imperative to handle this compound with the assumption of significant toxicity.
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over reliance on PPE, is crucial. This "Hierarchy of Controls" is a fundamental concept in laboratory safety.
Caption: Hierarchy of Safety Controls.
Engineering Controls
-
Fume Hood: All manipulations of this compound, including weighing, dissolution, and reaction setup, must be performed inside a certified chemical fume hood.[10][11][12]
-
Causality: The compound is harmful if inhaled and may cause respiratory irritation.[6] A fume hood is the primary engineering control to prevent the generation of and exposure to airborne particulates and vapors.
-
Personal Protective Equipment (PPE)
PPE is not a substitute for robust engineering controls but is essential as the final barrier between the researcher and the chemical.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[10][12] | Protects against splashes and airborne particles, preventing serious eye irritation.[6] |
| Hand Protection | Nitrile or other chemically resistant gloves.[10][13] | Prevents skin contact, as the compound is harmful upon dermal absorption and causes skin irritation.[6] |
| Body Protection | A fully buttoned, flame-resistant lab coat.[10][13] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes.[10] | Prevents exposure from spills. |
Expert Insight: Double-gloving can be an effective practice when handling highly toxic solids. If the outer glove becomes contaminated, it can be removed without exposing the skin. Always inspect gloves for tears or pinholes before use.
Section 3: Standard Operating Procedures for Safe Handling
Adherence to a validated Standard Operating Procedure (SOP) is critical for ensuring reproducible results and preventing exposure.
Weighing and Solution Preparation Protocol
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly. Place a deactivating agent (e.g., a solution for chlorinated organics) and spill kit nearby.
-
Tare Container: Place a clean, tared weighing vessel on the analytical balance inside the fume hood.
-
Aliquot Compound: Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid any actions that could generate dust.
-
Causality: Minimizing dust generation is critical to prevent inhalation, which is a primary exposure route.[6]
-
-
Seal and Clean: Securely cap the stock container immediately after dispensing. Wipe the spatula and any contaminated surfaces with a solvent-moistened towel, disposing of it as halogenated waste.
-
Dissolution: Add the solvent to the weighing vessel containing the compound. Ensure the dissolution process is controlled to prevent splashing.
-
Final Transfer: Transfer the resulting solution to the reaction vessel. Rinse the weighing vessel with additional solvent and add the rinsing to the reaction vessel to ensure a complete quantitative transfer.
Section 4: Storage and Transport
Proper storage is essential for maintaining chemical integrity and preventing accidental release.
-
Storage Conditions: Store in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[12][14][15] The storage location should be a designated, locked cabinet accessible only to authorized personnel.[11]
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids.[8][15]
-
Causality: Reactions with strong oxidizers can be violent.[8] Contact with incompatible materials can lead to degradation of the compound or hazardous reactions.
-
-
Transport: When transporting the chemical within the laboratory or between buildings, always use secondary containment, such as a bottle carrier, to mitigate the risk of spills from a dropped or broken primary container.[14]
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accident.
Exposure Response
| Exposure Route | First Aid Action |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][15] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15] |
Spill Cleanup
The response to a spill depends on its scale.
Caption: Emergency Spill Response Workflow.
-
Small Spills: For minor spills that can be cleaned up in under 10 minutes, trained personnel wearing appropriate PPE may proceed.[14] Absorb the spill with an inert, dry material (e.g., vermiculite, sand). Carefully sweep or scoop the material into a sealable container labeled for hazardous waste disposal.[14]
-
Large Spills: In the event of a large spill, immediately evacuate the area, alert colleagues, restrict access, and contact your institution's Environmental Health and Safety (EHS) department or emergency services.[14]
Section 6: Waste Disposal
Proper waste segregation is a legal and ethical responsibility to protect personnel and the environment.
-
Classification: this compound is a halogenated organic compound.[10][16]
-
Procedure:
-
All solid waste, contaminated materials (gloves, wipes, absorbent), and solutions containing this compound must be collected in a dedicated, properly labeled "Halogenated Organic Waste" container.[10][16][17]
-
Never dispose of this chemical or its waste down the drain.[10][14]
-
Ensure waste containers are kept closed except when adding waste and are stored in a safe, designated secondary containment area.[17]
-
Causality: Halogenated organic compounds require specific disposal methods, often high-temperature incineration, to prevent the release of toxic and environmentally persistent byproducts. Mixing them with non-halogenated waste complicates and increases the cost of disposal and can pose a safety risk.[16][17]
References
- 1. PubChemLite - this compound (C10H7Cl2N) [pubchemlite.lcsb.uni.lu]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 59666-16-9 [chemicalbook.com]
- 6. chemical-label.com [chemical-label.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. nj.gov [nj.gov]
- 9. Chlorinated benzo-1,2-quinones: an example of chemical transformation of toxicants during tests with aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceready.com.au [scienceready.com.au]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. medline.com [medline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. bucknell.edu [bucknell.edu]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, giving rise to a vast array of derivatives with a remarkable spectrum of biological activities.[1][2][3] This technical guide provides an in-depth exploration of the diverse pharmacological landscape of quinoline derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their mechanisms of action, experimental evaluation, and therapeutic potential. We will delve into the core biological activities that have positioned quinoline-based compounds at the forefront of drug discovery, including their roles as anticancer, antimalarial, antimicrobial, and anti-inflammatory agents.
Part 1: The Anticancer Potential of Quinoline Derivatives
Quinoline derivatives have emerged as a significant class of compounds in oncology, exhibiting a variety of anticancer mechanisms.[4][5] Their ability to interfere with fundamental cellular processes in cancer cells has led to the development of several successful therapeutic agents.[6]
Mechanisms of Anticancer Action
The anticancer activity of quinoline derivatives is often multifaceted, targeting various hallmarks of cancer. Key mechanisms include:
-
Inhibition of Tyrosine Kinases: Many quinoline-based compounds act as potent inhibitors of tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways that regulate growth, proliferation, and survival.[5][7]
-
Topoisomerase Inhibition: Certain derivatives interfere with the function of topoisomerases, enzymes essential for DNA replication and repair.[8] By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells.
-
Induction of Apoptosis and Cell Cycle Arrest: Quinoline derivatives can induce programmed cell death (apoptosis) and halt the cell cycle at various checkpoints, preventing the uncontrolled proliferation of cancer cells.[4][7]
-
Inhibition of Angiogenesis: Some compounds have been shown to inhibit the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis.[4][5]
-
Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubules, essential components of the cytoskeleton, certain quinoline derivatives can disrupt cell division and induce cell death.[8]
Diagram: Key Anticancer Mechanisms of Quinoline Derivatives
Caption: Major pathways targeted by anticancer quinoline derivatives.
Experimental Protocol: In Vitro Assessment of Anticancer Activity
A robust in vitro evaluation is the first step in identifying promising anticancer candidates.[9][10]
Objective: To determine the cytotoxic and antiproliferative effects of novel quinoline derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Non-malignant control cell line (e.g., MCF-10A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinoline derivatives (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent[9][11]
-
96-well plates
-
Multichannel pipette
-
Plate reader (for absorbance or luminescence)
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells and non-malignant cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives and a standard anticancer drug (e.g., doxorubicin) in culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and an untreated control.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Calculate the selectivity index (SI) by dividing the IC50 in non-malignant cells by the IC50 in cancer cells to assess the compound's specificity.[12]
-
Table: Example Data Presentation for Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Non-malignant Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Quinoline A | MCF-7 | 5.2 | MCF-10A | 58.1 | 11.2 |
| Quinoline B | A549 | 2.8 | MCF-10A | 35.4 | 12.6 |
| Doxorubicin | MCF-7 | 0.8 | MCF-10A | 4.5 | 5.6 |
Part 2: The Enduring Legacy of Quinolines in Antimalarial Therapy
Quinoline derivatives, most notably quinine and chloroquine, have been central to the treatment of malaria for centuries.[13] Their mechanism of action primarily targets the blood stages of the Plasmodium parasite's life cycle.[14][15]
Mechanism of Antimalarial Action
The primary mode of action for many quinoline antimalarials involves the disruption of heme detoxification in the parasite's digestive vacuole.[15][16]
-
Heme Polymerization Inhibition: The malaria parasite digests hemoglobin within its acidic food vacuole, releasing toxic free heme.[15][16] To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin.[16][17]
-
Accumulation and Complex Formation: Chloroquine, a dibasic drug, accumulates to high concentrations within the acidic food vacuole.[14][15] It is proposed that chloroquine caps the growing hemozoin crystal, preventing further polymerization.[17] This leads to a buildup of toxic free heme, which damages parasite membranes and proteins, ultimately killing the parasite.[15][16]
Diagram: Antimalarial Mechanism of Chloroquine
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications | International Journal of Pharma Professional’s Research [ijppronline.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 14. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 17. pnas.org [pnas.org]
Methodological & Application
Application Notes & Protocols: 2,7-Dichloro-4-methylquinoline as a Versatile Synthetic Intermediate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Dichloroquinoline Scaffold
In the landscape of medicinal chemistry and materials science, the quinoline core is a privileged scaffold, forming the backbone of numerous therapeutic agents and functional molecules.[1][2] Within this class, 2,7-dichloro-4-methylquinoline emerges as a particularly valuable synthetic intermediate. Its structure is strategically functionalized with two chlorine atoms at positions that exhibit differential reactivity, offering a platform for sequential and regioselective modifications. The chlorine at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr), while the C7 chlorine, located on the benzene ring portion, is less reactive, typically requiring metal-catalyzed cross-coupling conditions for displacement. This inherent electronic differentiation allows chemists to use the molecule as a linchpin, introducing diverse functionalities in a controlled, stepwise manner to build molecular complexity.
This guide provides an in-depth exploration of this compound, detailing its properties, synthesis, and, most critically, its application in the synthesis of advanced chemical entities. The protocols herein are designed to be robust and reproducible, grounded in established chemical principles, to empower researchers in drug discovery and materials development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Chemical Formula | C₁₀H₇Cl₂N | [3] |
| Molecular Weight | 212.08 g/mol | [3] |
| CAS Number | 59666-16-9 | [4] |
| Appearance | Expected to be a white to off-white solid | General Knowledge |
| Melting Point | Not widely reported, but similar dichloroquinolines are solids at room temperature.[5] | N/A |
| Predicted XlogP | 4.1 | [3] |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) would be expected in the aromatic region (7.0-8.5 ppm). Key signals would include a singlet for the C3-H, distinct signals for the protons on the chlorinated benzene ring (H5, H6, H8), and a singlet for the C4-methyl group (around 2.5-2.7 ppm).
-
¹³C NMR (CDCl₃, 101 MHz): Characteristic signals for the nine aromatic carbons and one methyl carbon. The carbons bearing chlorine atoms (C2 and C7) would show distinct chemical shifts, influenced by the electronegativity of the chlorine and their position in the heterocyclic system.
-
Mass Spectrometry (ESI-MS): A prominent molecular ion peak [M+H]⁺ would be observed at m/z 212.0, accompanied by a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms.[3]
Synthesis of the Intermediate: A Generalized Approach
The synthesis of substituted dichloroquinolines often follows a well-established pathway involving cyclization of an appropriately substituted aniline followed by chlorination. A plausible and robust route to this compound can be adapted from known procedures for similar structures.[6] The process begins with the chlorination of 3-methylaniline, followed by a Conrad-Limpach reaction with ethyl acetoacetate to construct the quinolinone core, and subsequent double chlorination.
Figure 1: Proposed synthetic pathway for this compound.
Application in Synthesis: Exploiting Differential Reactivity
The primary utility of this compound lies in the sequential substitution of its two chlorine atoms. The C2-Cl bond is significantly more susceptible to nucleophilic attack than the C7-Cl bond due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer intermediate formed during SNAr.
Protocol 1: Regioselective SNAr at the C2 Position with Amines
This protocol details a general method for the selective substitution of the C2 chlorine with a primary or secondary amine, leaving the C7 chlorine intact for subsequent functionalization. This regioselectivity is a cornerstone of its synthetic utility.[7]
Rationale: The reaction is typically performed in a polar aprotic solvent like DMF or NMP to facilitate the SNAr mechanism. A non-nucleophilic base is often added to scavenge the HCl generated during the reaction, driving it to completion. Moderate heating is usually sufficient to activate the C2 position without affecting the C7 position.
Experimental Protocol:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M.
-
Addition of Nucleophile and Base: Add the desired amine (1.1-1.5 eq.) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. A precipitate will often form.
-
Purification: Collect the solid by filtration. If no solid forms, extract the aqueous phase with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Figure 2: General workflow for selective C2 amination.
Protocol 2: Synthesis of a 2-Morpholino-7-chloro-4-methylquinoline Scaffold
The morpholine moiety is a highly sought-after functional group in CNS drug discovery, as it can improve physicochemical properties like solubility and brain permeability.[8] This protocol provides a specific application of Protocol 1 for introducing this valuable scaffold.
Rationale: Morpholine is a secondary amine that serves as an excellent nucleophile in this context. The conditions are tailored to ensure high conversion and yield for this specific transformation, which is a key step in the synthesis of many biologically active molecules.[1][9]
Experimental Protocol:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (2.12 g, 10 mmol), morpholine (1.31 mL, 15 mmol), and potassium carbonate (4.14 g, 30 mmol).
-
Solvent: Add 25 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction's progress using TLC (e.g., 7:3 hexanes:ethyl acetate).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.
-
Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water.
-
Purification: Dry the solid under vacuum. If necessary, recrystallize from ethanol or purify by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the pure 2-morpholino-7-chloro-4-methylquinoline.
Advanced Applications: A Multi-Step Synthetic Pathway
The true power of this compound is realized in multi-step syntheses where both chlorine atoms are sequentially replaced to build complex, drug-like molecules. The product from Protocol 1 or 2 serves as the intermediate for the next step, which typically involves a transition-metal-catalyzed cross-coupling reaction to substitute the less reactive C7 chlorine.
Figure 3: Logical workflow for sequential functionalization.
Example of C7 Functionalization (Suzuki Coupling):
-
Reactants: The 2-morpholino-7-chloro-4-methylquinoline intermediate, an arylboronic acid (1.5 eq.), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq.), and a base such as Na₂CO₃ (3.0 eq.).
-
Solvent: A mixture of toluene and water is commonly used.
-
Conditions: The reaction is heated to reflux (around 100-110 °C) for 12-24 hours under an inert atmosphere.
-
Outcome: This reaction replaces the C7 chlorine with an aryl group, providing access to a diverse library of complex quinoline derivatives.
Safety and Handling
While specific toxicology data for this compound is not extensively published, it should be handled with care, assuming it has hazards similar to related chloro-heterocyclic compounds like 4,7-dichloroquinoline.[5]
-
Hazards: Assumed to be harmful if swallowed, an irritant to skin and eyes, and may cause respiratory irritation. It is also potentially harmful to aquatic life.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a high-value intermediate for chemical synthesis due to the predictable and exploitable difference in reactivity between its two chlorine substituents. This allows for a modular and regioselective approach to building complex molecules. The protocols and workflows described in this guide provide a solid foundation for researchers to leverage this versatile building block in their synthetic campaigns, accelerating the discovery and development of novel pharmaceuticals and functional materials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - this compound (C10H7Cl2N) [pubchemlite.lcsb.uni.lu]
- 4. This compound | 59666-16-9 [chemicalbook.com]
- 5. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution on 2,7-Dichloro-4-methylquinoline
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] The functionalization of this privileged heterocycle is pivotal for the development of new drug candidates with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions on 2,7-dichloro-4-methylquinoline. We will delve into the mechanistic underpinnings of this transformation, with a focus on regioselectivity, and provide detailed, field-proven protocols for both classical Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed amination reactions.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are integral to the landscape of modern pharmaceuticals.[4][5] Their versatile biological activities have led to their use in treating a wide range of diseases. The strategic modification of the quinoline core allows for the fine-tuning of its pharmacological properties, making the development of efficient and selective synthetic methodologies a key area of research. This compound is a valuable starting material, offering two reactive sites for the introduction of diverse functionalities. The selective substitution of one or both chlorine atoms can lead to the generation of extensive chemical libraries for drug discovery programs.
Mechanistic Insights: Regioselectivity in Nucleophilic Substitution
The reactivity of halogenated quinolines in nucleophilic aromatic substitution (SNAr) is dictated by the electronic properties of the quinoline ring. The nitrogen atom within the ring acts as an electron-withdrawing group, activating the C2 and C4 positions towards nucleophilic attack. In the case of this compound, the primary sites for substitution are the chlorine atoms at the C2 and C7 positions.
Based on established principles of SNAr on N-heterocycles, the C2 position is anticipated to be the more reactive site for nucleophilic attack compared to the C7 position. This is due to the direct activation by the adjacent ring nitrogen, which can effectively stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. The chlorine at the C7 position, being on the benzenoid ring, is significantly less activated. This inherent difference in reactivity allows for regioselective monosubstitution at the C2 position under controlled conditions.
Experimental Protocols
This section provides two distinct protocols for the nucleophilic substitution on this compound: a classical SNAr reaction with an amine nucleophile and a modern Palladium-catalyzed amination.
Protocol 1: Classical Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol details a general procedure for the regioselective substitution of the C2-chlorine atom with a primary or secondary amine under thermal conditions.
Experimental Workflow Diagram
Caption: General workflow for classical SNAr on this compound.
Materials and Reagents
| Reagent/Material | Purpose |
| This compound | Starting material |
| Primary or Secondary Amine | Nucleophile |
| Anhydrous Ethanol (or DMF, Dioxane) | Solvent |
| Triethylamine (or K₂CO₃) | Base (optional, for amine salts) |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss |
| Magnetic stirrer and heat source | For mixing and heating |
| TLC plates (Silica gel) | Reaction monitoring |
| Rotary evaporator | Solvent removal |
| Standard glassware for work-up | Separatory funnel, beakers, etc. |
| Silica gel for column chromatography | Purification |
| Solvents for chromatography | e.g., Hexane/Ethyl Acetate |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (or another suitable solvent).
-
Addition of Nucleophile: Add the desired primary or secondary amine (1.1-1.5 eq) to the solution. If the amine is used as a hydrochloride salt, add a base such as triethylamine (2.0 eq) to liberate the free amine.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-amino-7-chloro-4-methylquinoline derivative.
Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
For less reactive amines or when milder conditions are required, Palladium-catalyzed amination is a powerful alternative. This method allows for the formation of C-N bonds with a broader range of amines.
Reaction Scheme Diagram
Caption: General scheme for Pd-catalyzed amination of this compound.
Materials and Reagents
| Reagent/Material | Purpose |
| This compound | Starting material |
| Amine | Nucleophile |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium catalyst source |
| BINAP or DavePhos | Phosphine ligand |
| Sodium tert-butoxide (NaOtBu) | Base |
| Anhydrous Toluene or Dioxane | Solvent |
| Schlenk tube or similar | Inert atmosphere reaction vessel |
| Inert gas supply (Argon or Nitrogen) | To exclude oxygen and moisture |
Step-by-Step Procedure
-
Inert Atmosphere Setup: Add this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., BINAP, 2-4 mol%) to a Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Then, add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.[6]
Characterization and Troubleshooting
Expected Outcomes and Characterization
The successful synthesis of the 2-substituted-7-chloro-4-methylquinoline can be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Expect to see characteristic shifts for the quinoline protons and the newly introduced substituent. The disappearance of the signal corresponding to the proton at the position of substitution and the appearance of new signals will confirm the reaction.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the expected molecular weight of the product.
-
Infrared (IR) Spectroscopy: The appearance of new bands (e.g., N-H stretches for amines) will provide further evidence of the successful substitution.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reactivity | Insufficient temperature; Deactivated catalyst (Pd); Poorly soluble reagents. | Increase reaction temperature; Use a more active ligand for Pd-catalyzed reactions; Choose a solvent in which all reagents are soluble. |
| Formation of Byproducts | Di-substitution; Reaction at C7; Side reactions of the nucleophile. | Use a smaller excess of the nucleophile; Run the reaction at a lower temperature to improve selectivity; Protect reactive functional groups on the nucleophile. |
| Difficult Purification | Similar polarity of product and starting material. | Optimize the solvent system for column chromatography; Consider derivatization to change polarity; Recrystallization may be an option. |
Conclusion
The protocols outlined in this application note provide a robust framework for the successful nucleophilic substitution on this compound. By understanding the underlying principles of regioselectivity and carefully controlling the reaction conditions, researchers can efficiently synthesize a diverse range of 2-substituted quinoline derivatives. These compounds serve as valuable intermediates for the development of novel therapeutic agents, contributing to the advancement of drug discovery and medicinal chemistry.
References
- 1. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antimalarial Drug Precursors from 2,7-Dichloro-4-Methylquinoline
Introduction: The Quinoline Scaffold in Antimalarial Chemotherapy
The quinoline ring system is a cornerstone in the development of synthetic antimalarial drugs, with a legacy spanning nearly a century. The discovery of 4-aminoquinoline derivatives, most notably chloroquine, revolutionized malaria treatment. These agents are thought to exert their antimalarial effect by accumulating in the acidic food vacuole of the Plasmodium parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion. This disruption leads to the buildup of free heme, which is lethal to the parasite.[1][2][3][4]
The substitution pattern on the quinoline core is critical for antimalarial activity. The presence of a chlorine atom at the 7-position is a common feature in many potent 4-aminoquinoline antimalarials. This guide focuses on the synthetic utility of a specific, yet underexplored, building block: 2,7-dichloro-4-methylquinoline . The presence of two chlorine atoms offers potential for selective functionalization, while the methyl group at the 4-position can influence the physicochemical properties and biological activity of the resulting compounds.
These application notes provide a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the utilization of this compound in the synthesis of novel antimalarial candidates. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols, and discuss the characterization of the synthesized compounds.
Synthetic Strategies: Leveraging Nucleophilic Aromatic Substitution
The primary route for elaborating the this compound scaffold into potential antimalarial agents is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen and the chlorine substituents activates the C4-position for nucleophilic attack, making it the more reactive site compared to the C2-position. This regioselectivity is a key advantage in designing specific synthetic pathways.
The general strategy involves the reaction of this compound with a suitable amine-containing side chain. The choice of the amine is crucial as the side chain plays a significant role in the drug's pharmacokinetic and pharmacodynamic properties, including its accumulation in the parasite's food vacuole and its interaction with potential targets.
Experimental Protocols
Protocol 1: Synthesis of a 4-Aminoquinoline Derivative from this compound
This protocol details a representative synthesis of a 4-aminoquinoline derivative, a common structural motif in antimalarial drugs, using this compound as the starting material. The procedure is adapted from established methods for the synthesis of 4-aminoquinolines from 4,7-dichloroquinoline.
Reaction Scheme:
Caption: Synthetic workflow for the preparation of a 4-aminoquinoline derivative.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | Refer to safety data sheet before use. |
| N,N-Diethyl-1,4-pentanediamine | ≥98% | Commercially available | Can be substituted with other diamines. |
| Phenol or N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Commercially available | Serves as both solvent and catalyst. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially available | For workup. |
| Dichloromethane (DCM) | HPLC Grade | Commercially available | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially available | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially available | For column chromatography. |
| Hexane and Ethyl Acetate | HPLC Grade | Commercially available | For chromatography. |
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and phenol (or NMP) as the solvent.
-
Addition of Amine: To the stirred mixture, add N,N-diethyl-1,4-pentanediamine (1.2-1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 120-140 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic phenol (if used).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure N'-(2-chloro-4-methylquinolin-7-yl)-N,N-diethyl-1,4-pentanediamine.
Characterization of this compound (Starting Material):
| Property | Value |
| Molecular Formula | C₁₀H₇Cl₂N |
| Molecular Weight | 212.08 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 85-88 °C |
| Predicted Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (d, J=8.8 Hz, 1H), 7.65 (d, J=2.0 Hz, 1H), 7.35 (dd, J=8.8, 2.0 Hz, 1H), 7.10 (s, 1H), 2.60 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 151.0, 149.5, 145.0, 135.5, 128.0, 127.5, 126.0, 124.0, 122.5, 19.0 |
| Mass Spectrum (EI) | m/z 211 (M⁺), 213 (M+2)⁺, 176, 140 |
Note: Predicted spectroscopic data is based on computational models and should be confirmed by experimental analysis.
Discussion of Causality in Experimental Choices
-
Choice of Solvent: Phenol and N-Methyl-2-pyrrolidone (NMP) are high-boiling polar aprotic solvents that are excellent for SNAr reactions. Phenol can also act as a proton shuttle, facilitating the reaction.
-
Reaction Temperature: The elevated temperature is necessary to overcome the activation energy of the SNAr reaction. The aromaticity of the quinoline ring makes it less susceptible to nucleophilic attack compared to aliphatic systems.
-
Excess of Amine: Using a slight excess of the amine helps to drive the reaction to completion and compensates for any potential side reactions or loss of the volatile amine at high temperatures.
-
Workup Procedure: The basic wash with sodium bicarbonate is crucial to remove the acidic phenol, which would otherwise complicate the purification process.
Self-Validating System and Trustworthiness
The protocol's trustworthiness is established through in-process controls and final product characterization.
-
TLC Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the reaction's endpoint, preventing the formation of byproducts due to prolonged heating.
-
Spectroscopic Analysis: The structure of the final product must be unequivocally confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The data should be consistent with the expected structure.
-
Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) to ensure it meets the standards required for biological testing.
Visualization of the Synthetic Pathway
Caption: A comprehensive workflow from starting materials to potential antimalarial candidates.
Conclusion and Future Perspectives
The synthetic protocols and application notes presented herein provide a robust starting point for the exploration of this compound as a versatile scaffold for the development of new antimalarial agents. The selective reactivity of the C4-position allows for the straightforward introduction of various amine-containing side chains, enabling the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. Further functionalization at the C2-position can also be explored to access novel chemical space. The antimalarial activity of the synthesized compounds should be evaluated against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum to identify promising new drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of 2,7-dichloro-4-methylquinoline: A Comprehensive Guide to Analytical Techniques
This document provides a detailed guide for the comprehensive characterization of 2,7-dichloro-4-methylquinoline, a key intermediate in pharmaceutical synthesis. The following application notes and protocols are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. The methodologies described herein are grounded in established principles of analytical chemistry and supported by scientific literature.
Introduction
This compound is a substituted quinoline derivative with significant applications in medicinal chemistry and materials science. Accurate and robust analytical methods are paramount for its quality control, ensuring the reliability of downstream applications. This guide outlines a suite of analytical techniques for the thorough characterization of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity within the molecule.
Expected Chemical Shifts: Based on the analysis of similar quinoline derivatives, the following chemical shifts are anticipated for this compound in a deuterated solvent such as CDCl₃.[1] The methyl group at the 4-position is expected to appear as a singlet in the upfield region, while the aromatic protons will resonate at lower fields.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| -CH₃ (at C4) | ~2.6 | Singlet |
| H3 | ~7.2 | Singlet |
| H5 | ~7.8 | Doublet |
| H6 | ~7.4 | Doublet of doublets |
| H8 | ~7.9 | Doublet |
Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse program for ¹H NMR.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the signals to the respective protons in the molecule.
-
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.
Expected Chemical Shifts: The expected chemical shifts for the carbon atoms in this compound are presented below, based on data from analogous compounds.[1][2]
| Carbon | Expected Chemical Shift (ppm) |
| -CH₃ (at C4) | ~18-20 |
| C2 | ~150-152 |
| C3 | ~122-124 |
| C4 | ~145-147 |
| C4a | ~125-127 |
| C5 | ~127-129 |
| C6 | ~126-128 |
| C7 | ~135-137 |
| C8 | ~128-130 |
| C8a | ~147-149 |
Protocol: ¹³C NMR Analysis
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Data Acquisition:
-
Employ a standard proton-decoupled ¹³C NMR pulse sequence.
-
Set the spectral width to cover the range of 0-160 ppm.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
Process the data as described for ¹H NMR.
-
Assign the peaks based on their chemical shifts and, if necessary, by performing additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number of attached protons for each carbon.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Principle: Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation.
Expected Fragmentation: For this compound, the molecular ion peak [M]⁺ should be observed, along with isotopic peaks corresponding to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Common fragmentation pathways for quinoline derivatives involve the loss of substituents and cleavage of the quinoline ring system.[3][4][5]
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample (typically in a suitable volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range that includes the expected molecular weight of this compound (C₁₀H₇Cl₂N, MW = 212.08 g/mol ).
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺).
-
Analyze the isotopic pattern of the molecular ion to confirm the presence of two chlorine atoms. The expected ratio for [M]⁺, [M+2]⁺, and [M+4]⁺ will be approximately 9:6:1.
-
Examine the major fragment ions to propose a fragmentation pathway consistent with the structure.
-
High-Performance Liquid Chromatography (HPLC): Assessing Purity
Principle: HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC (RP-HPLC) method is well-suited for the analysis of moderately polar compounds like this compound.[6][7]
Protocol: RP-HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B (re-equilibration)
-
-
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile) to a working concentration of 0.1 mg/mL.
-
Data Analysis:
-
Integrate the peak area of the main component and any impurities.
-
Calculate the purity of the sample using the area percent method.
-
Spectroscopic Techniques: FT-IR and UV-Vis
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule and identifies the functional groups present.[8][9]
Expected Characteristic Absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3100-3000 |
| C-H stretching (methyl) | 2975-2850 |
| C=N stretching (in quinoline ring) | 1620-1580 |
| C=C stretching (aromatic) | 1600-1450 |
| C-Cl stretching | 800-600 |
Protocol: FT-IR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32) for a good quality spectrum.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is useful for quantitative analysis and for providing information about the electronic structure of conjugated systems. Quinoline and its derivatives typically exhibit characteristic absorption bands in the UV region.[10][11]
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or methanol, at a known concentration (e.g., 10 µg/mL).
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Scan the spectrum from 200 to 400 nm.
-
Use the pure solvent as a blank.
-
-
Data Interpretation:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If a standard of known concentration is available, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
-
Visualization of Analytical Workflow
The following diagram illustrates the integrated workflow for the characterization of this compound.
Caption: Integrated workflow for the analytical characterization of this compound.
Conclusion
The analytical techniques and protocols outlined in this guide provide a comprehensive framework for the characterization of this compound. By employing a combination of NMR, MS, HPLC, FT-IR, and UV-Vis, researchers can confidently establish the identity, structure, and purity of this important chemical entity, ensuring its suitability for its intended applications in research and development.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. scienceready.com.au [scienceready.com.au]
- 6. agilent.com [agilent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quinoline, 4,7-dichloro- [webbook.nist.gov]
Application Notes & Protocols for the Development of Novel Compounds from 2,7-Dichloro-4-methylquinoline
Abstract
The quinoline core is a quintessential privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] This guide provides an in-depth exploration of 2,7-dichloro-4-methylquinoline as a versatile starting material for the synthesis of novel, biologically active compounds. We will dissect the inherent reactivity of this scaffold and provide detailed, field-proven protocols for its strategic functionalization. The methodologies detailed herein focus on cornerstone reactions in modern drug discovery: regioselective Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block to create diverse molecular libraries and identify new therapeutic leads.
The this compound Scaffold: A Privileged Starting Point
Quinoline and its derivatives are renowned for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimalarial, and antimicrobial properties.[3][4][5] The this compound scaffold offers two distinct and orthogonally reactive chlorine atoms, providing a strategic advantage for sequential and selective diversification.
Understanding Regioselective Reactivity
The key to unlocking the potential of this scaffold lies in understanding the differential reactivity of the chlorine atoms at the C2 and C7 positions.
-
C2-Position: The chlorine atom at the C2 position is alpha to the ring's nitrogen atom. The electron-withdrawing nature of the nitrogen significantly polarizes the C2-Cl bond, making the C2 carbon highly electrophilic and exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[6][7]
-
C7-Position: The chlorine at the C7 position is located on the carbocyclic (benzene) ring. It is electronically isolated from the direct influence of the heterocyclic nitrogen and is therefore largely unreactive towards SNAr under typical conditions. This position is, however, an ideal handle for metal-catalyzed cross-coupling reactions.
This inherent electronic bias allows for a predictable and stepwise functionalization, making it a powerful tool for building molecular complexity.
Caption: Reactivity map of this compound.
Protocol I: Selective C2 Functionalization via SNAr
Nucleophilic aromatic substitution is a robust method for introducing a wide array of nucleophiles—such as amines, thiols, and alkoxides—selectively at the activated C2 position. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is facilitated by the electron-deficient nature of the pyridine ring.[6][8]
Causality Behind Experimental Choices
-
Solvent: A polar aprotic solvent like DMF or NMP is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Base: A non-nucleophilic base, such as K2CO3 or DIPEA, is used to deprotonate the incoming nucleophile (if it's an amine or thiol), increasing its nucleophilicity without competing in the substitution reaction.
-
Temperature: Elevated temperatures are often required to overcome the activation energy associated with disrupting the aromaticity of the quinoline ring during the formation of the intermediate.
Detailed Protocol: Synthesis of 7-chloro-4-methyl-N-phenylquinolin-2-amine
| Reagent | M.W. | Amount | Moles | Equiv. |
| This compound | 212.08 | 1.0 g | 4.72 mmol | 1.0 |
| Aniline | 93.13 | 0.52 mL | 5.66 mmol | 1.2 |
| K2CO3 (Potassium Carbonate) | 138.21 | 1.30 g | 9.44 mmol | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - | - |
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 4.72 mmol) and potassium carbonate (1.30 g, 9.44 mmol).
-
Add N,N-Dimethylformamide (20 mL) to the flask.
-
Add aniline (0.52 mL, 5.66 mmol) to the stirring suspension.
-
Heat the reaction mixture to 120 °C and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of cold water. A precipitate will form.
-
Collect the solid by vacuum filtration, washing thoroughly with water (3 x 30 mL) and then a small amount of cold diethyl ether to remove residual DMF.
-
Dry the crude product under vacuum. If necessary, purify further by recrystallization from ethanol or column chromatography on silica gel.
Protocol II: C7 Elaboration via Palladium-Catalyzed Cross-Coupling
With the C2 position functionalized (or left as is), the C7 chloro-substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These methods are pillars of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[9][10]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki reaction is a powerful method for creating biaryl structures or introducing alkyl/vinyl groups by coupling an organoboron species with an aryl halide.[11][12]
-
Catalyst System: A palladium(0) source (e.g., Pd(PPh3)4 or generated in situ from Pd(OAc)2) and a phosphine ligand are required. The ligand stabilizes the palladium center and modulates its reactivity.
-
Base: A base (e.g., K2CO3, Cs2CO3, K3PO4) is crucial for the transmetalation step of the catalytic cycle.[12]
-
Solvent System: Often a mixture of an organic solvent (like Dioxane or Toluene) and water is used to dissolve both the organic and inorganic reagents.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
| Reagent | M.W. | Amount | Moles | Equiv. |
| 7-chloro-4-methylquinolin-2-amine | 192.65 | 500 mg | 2.60 mmol | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 473 mg | 3.12 mmol | 1.2 |
| Pd(PPh3)4 | 1155.56 | 150 mg | 0.13 mmol | 0.05 |
| K2CO3 (2M aqueous solution) | - | 2.6 mL | 5.20 mmol | 2.0 |
| 1,4-Dioxane | - | 15 mL | - | - |
Step-by-Step Methodology:
-
Combine 7-chloro-4-methylquinolin-2-amine (500 mg, 2.60 mmol), 4-methoxyphenylboronic acid (473 mg, 3.12 mmol), and 1,4-dioxane (15 mL) in a flask.
-
Add the 2M aqueous solution of K2CO3 (2.6 mL, 5.20 mmol).
-
Bubble nitrogen gas through the solution for 15 minutes to degas the mixture.
-
Under a positive pressure of nitrogen, add Pd(PPh3)4 (150 mg, 0.13 mmol).
-
Heat the mixture to 90 °C under a nitrogen atmosphere for 8-12 hours, until the starting material is consumed (monitored by LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired product.
Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is indispensable for synthesizing aryl amines, coupling an amine with an aryl halide.[9][13][14] It allows for the introduction of primary and secondary amines, anilines, and even ammonia equivalents at the C7 position.
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are often required to promote the crucial reductive elimination step and prevent catalyst decomposition.[15][16] Pd(OAc)2 or Pd2(dba)3 are common palladium precursors.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is effective at deprotonating the amine-palladium complex without coordinating too strongly to the metal center.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
| Reagent | M.W. | Amount | Moles | Equiv. |
| 7-chloro-4-methyl-N-phenylquinolin-2-amine | 268.74 | 500 mg | 1.86 mmol | 1.0 |
| Aniline | 93.13 | 0.20 mL | 2.23 mmol | 1.2 |
| Pd2(dba)3 | 915.72 | 43 mg | 0.047 mmol | 0.025 |
| XPhos | 476.65 | 90 mg | 0.186 mmol | 0.10 |
| NaOtBu (Sodium tert-butoxide) | 96.10 | 253 mg | 2.60 mmol | 1.4 |
| Toluene (anhydrous) | - | 15 mL | - | - |
Step-by-Step Methodology:
-
In an oven-dried Schlenk flask under an argon atmosphere, combine 7-chloro-4-methyl-N-phenylquinolin-2-amine (500 mg, 1.86 mmol), sodium tert-butoxide (253 mg, 2.60 mmol), Pd2(dba)3 (43 mg, 0.047 mmol), and XPhos (90 mg, 0.186 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene (15 mL) followed by aniline (0.20 mL, 2.23 mmol) via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C for 16-24 hours.
-
After cooling to room temperature, carefully quench the reaction by adding 5 mL of water.
-
Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude material by flash chromatography to obtain the final diamine product.
Applications in Drug Discovery
The derivatization of the this compound core using these methods can generate libraries of compounds with potential therapeutic applications. The nature and position of the substituents dramatically influence the biological activity.[17][18]
| Scaffold/Functional Group | Potential Biological Activity | Representative References |
| 4-Aminoquinolines | Antimalarial, Anticancer, Anti-inflammatory | [3][19][20] |
| 2-Aminoquinolines | Kinase Inhibition, Anticancer | [21][22][23] |
| Quinoline-Chalcone Hybrids | Anticancer | [21] |
| Thio-substituted Quinolines | Antiproliferative, DNA/RNA Damage | [24][25] |
| Quinoline-Benzimidazole Hybrids | Anticancer | [26] |
By combining the selective reactions outlined above, researchers can systematically explore the chemical space around the quinoline nucleus to optimize potency, selectivity, and ADME properties, accelerating the journey from a starting material to a viable drug candidate.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. jddtonline.info [jddtonline.info]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Scaffold morphing leading to evolution of 2,4-diaminoquinolines and aminopyrazolopyrimidines as inhibitors of the ATP synthesis pathway - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Application Note: A Robust and Scalable Synthesis of 2,7-Dichloro-4-methylquinoline for Pharmaceutical Intermediate Production
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of 2,7-dichloro-4-methylquinoline, a critical heterocyclic building block in modern drug discovery. Recognizing the industrial relevance of this scaffold, we present a detailed, two-step synthetic route designed for scalability, safety, and high purity. The strategy commences with a Conrad-Limpach thermal cyclization of widely available starting materials—m-chloroaniline and ethyl acetoacetate—to produce the key intermediate, 7-chloro-4-methylquinolin-2(1H)-one. This is followed by a robust chlorination protocol using phosphorus oxychloride (POCl₃) to yield the target compound. This document emphasizes the causal relationships behind procedural choices, critical safety protocols for handling hazardous reagents at scale, and self-validating quality control checkpoints to ensure the final product meets the stringent requirements for pharmaceutical development.
Introduction: The Strategic Importance of the Quinoline Core
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Specifically, substituted 2-chloroquinolines serve as versatile intermediates, enabling further functionalization through nucleophilic substitution at the C2 position, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.
The target molecule, this compound, embodies this strategic importance. Its specific substitution pattern makes it an ideal precursor for complex active pharmaceutical ingredients (APIs). While numerous methods exist for quinoline synthesis, such as the Friedländer, Combes, and Gould-Jacobs reactions, many are not amenable to large-scale production due to cost, safety concerns, or the limited availability of starting materials.[4][5][6]
This guide details a synthetic pathway selected for its industrial viability, which relies on a two-step sequence: (I) a Conrad-Limpach reaction to construct the quinoline core, followed by (II) chlorination to install the reactive C2-chloro group. This approach is advantageous due to its use of inexpensive, readily available precursors and its proven scalability.
Overall Synthetic Strategy
The synthesis is executed in two distinct stages, designed to isolate a stable intermediate, thereby simplifying process control and ensuring high purity of the final product.
-
Step 1: Conrad-Limpach Cyclization. An aromatic amine (m-chloroaniline) is condensed with a β-ketoester (ethyl acetoacetate) to form a β-anilinoacrylate intermediate. This intermediate is then subjected to high-temperature thermal cyclization to yield 7-chloro-4-methylquinolin-2(1H)-one. This reaction is robust and driven by heat, avoiding the need for expensive or sensitive catalysts.[7]
-
Step 2: Deoxychlorination. The keto-enol tautomer of the quinolinone intermediate, which favors the 2-hydroxyquinoline form, is converted to the target this compound using phosphorus oxychloride (POCl₃). This is a standard and highly effective method for converting hydroxylated heterocycles into their chlorinated analogues.[8]
Caption: Overall two-step synthetic route.
Part 1: Scale-Up Synthesis of 7-Chloro-4-methylquinolin-2(1H)-one
Principle and Rationale
The Conrad-Limpach synthesis proceeds via two key transformations: an initial nucleophilic addition-elimination between the aniline and the β-ketoester, followed by an intramolecular cyclization at high temperature.[7]
-
Causality of High Temperature: The cyclization step requires significant thermal energy (>250 °C) to overcome the activation barrier for the intramolecular Friedel-Crafts-type acylation onto the aromatic ring.[7] This necessity dictates the choice of a high-boiling, inert solvent. Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is an industry standard for such processes due to its thermal stability and appropriate boiling range (~257 °C).[9]
-
Process Control: The reaction is controlled by temperature and reaction time. The initial condensation can be performed at a lower temperature before addition to the hot cyclization solvent, providing a point of control. The reaction proceeds to completion driven by the removal of ethanol.
Detailed Protocol (1 kg Scale)
Table 1: Materials and Reagents for Step 1
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles | Supplier Example |
| m-Chloroaniline | 127.57 | 1.00 kg | 7.84 | Sigma-Aldrich |
| Ethyl Acetoacetate | 130.14 | 1.07 L (1.10 kg) | 8.45 | Acros Organics |
| Dowtherm A | - | 5.0 L | - | Dow Chemical |
| Toluene | 92.14 | 4.0 L | - | Fisher Scientific |
| Hexanes | - | 4.0 L | - | Fisher Scientific |
Protocol:
-
Reaction Setup: Assemble a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a distillation head with a condenser and receiver. The reactor should be situated in a well-ventilated fume hood or a designated process bay.
-
Initial Condensation: Charge the reactor with m-chloroaniline (1.00 kg, 7.84 mol) and ethyl acetoacetate (1.07 L, 8.45 mol). Heat the mixture to 120-130 °C with stirring for 2 hours. Ethanol will begin to distill off; collect it in the receiver. This step forms the key anilinoacrylate intermediate.
-
Cyclization: In a separate, appropriately sized vessel, preheat Dowtherm A (5.0 L) to 255 °C. CAUTION: This is a high-temperature operation requiring appropriate engineering controls and personal protective equipment (PPE).
-
Slowly add the hot reaction mixture from the first step into the preheated Dowtherm A over 1-1.5 hours. Maintain the temperature at 250-255 °C. The product will begin to precipitate as a solid.
-
Hold the reaction mixture at 250-255 °C for an additional 2 hours after the addition is complete to ensure full cyclization.
-
Isolation: Allow the reactor to cool to below 100 °C. Add toluene (4.0 L) to the slurry and stir for 30 minutes to help dissolve impurities.
-
Filter the solid product using a large Büchner funnel or a filter press. Wash the filter cake thoroughly with hexanes (2 x 2.0 L) to remove the high-boiling solvent.
-
Drying: Dry the isolated solid in a vacuum oven at 80-100 °C until a constant weight is achieved.
Process Safety and Quality Control
-
Thermal Safety: High-temperature operations must be conducted behind a safety shield. Ensure the reactor's cooling system is operational in case of an unexpected temperature spike.
-
Solvent Handling: Dowtherm A has a low vapor pressure but can pose an inhalation risk at high temperatures. Ensure adequate ventilation.
-
Quality Control (QC): The integrity of the final product depends on the purity of this intermediate.
-
TLC Analysis: (10% Methanol in Dichloromethane); Expected Rf ~ 0.4.
-
Melting Point: Expected ~330-335 °C.
-
Purity (HPLC): >98%.
-
Expected Yield: 1.25 - 1.40 kg (82-92%).
-
Part 2: Chlorination to this compound
Principle and Rationale
The conversion of the 2-quinolinone to a 2-chloroquinoline is a nucleophilic substitution on phosphorus, followed by elimination. The lone pair on the quinolinone oxygen attacks the electrophilic phosphorus atom of POCl₃. Subsequent rearrangement and elimination of dichlorophosphate anion and a proton, followed by attack of a chloride ion, yields the 2-chloroquinoline.
-
Reagent Choice: Phosphorus oxychloride is the reagent of choice for this transformation on an industrial scale due to its high reactivity and cost-effectiveness. It often serves as both the reagent and the solvent when used in excess.[8]
-
Exotherm and Quenching: The reaction of POCl₃ with the substrate can be exothermic. However, the most significant hazard is the violent, highly exothermic reaction of unreacted POCl₃ with water during the work-up (quenching) step.[10][11][12] This step is the most critical safety consideration and must be performed with extreme care via slow, controlled addition onto ice.
Detailed Protocol (1 kg Scale)
Table 2: Materials and Reagents for Step 2
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles | Supplier Example |
| 7-Chloro-4-methylquinolin-2(1H)-one | 193.62 | 1.00 kg | 5.16 | From Step 1 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 2.0 L (3.29 kg) | 21.45 | Sigma-Aldrich |
| Dichloromethane (DCM) | 84.93 | 8.0 L | - | Fisher Scientific |
| Sodium Bicarbonate (Sat. aq. solution) | 84.01 | ~10.0 L | - | VWR Chemicals |
| Ice (from deionized water) | 18.02 | 10.0 kg | - | - |
Protocol:
-
Reaction Setup: Use a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, reflux condenser, and an addition funnel. The entire system must be under a nitrogen atmosphere to prevent the ingress of moisture, which would react with POCl₃. Vent the condenser outlet through a scrubber containing a sodium hydroxide solution.
-
Charging Reagents: Charge phosphorus oxychloride (2.0 L) into the reactor. Begin stirring and heat the POCl₃ to 60 °C.
-
Substrate Addition: Slowly add the 7-chloro-4-methylquinolin-2(1H)-one (1.00 kg) portion-wise over 1-1.5 hours, ensuring the temperature does not exceed 80 °C. The solid will slowly dissolve as it reacts.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (~105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
POCl₃ Removal: Cool the mixture to < 50 °C. If equipment allows, distill off the excess POCl₃ under reduced pressure. This significantly reduces the hazard and difficulty of the subsequent quenching step.
-
Work-up (Quenching): CRITICAL STEP. Prepare a separate 50 L reactor containing crushed ice (10.0 kg). With vigorous stirring, slowly and carefully add the cooled reaction mixture to the ice over 2-3 hours. The temperature of the quench mixture must be maintained below 20 °C by adding more ice if necessary. This process generates HCl gas, which must be directed to the scrubber.
-
Neutralization & Extraction: Once the quench is complete, slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 2.5 L).
-
Drying and Solvent Removal: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture, to yield the final high-purity product.[13]
Process Safety and Quality Control
-
Phosphorus Oxychloride Hazards: POCl₃ is highly toxic, corrosive, and reacts violently with water.[10][12][14] All manipulations must be performed in a dedicated, well-ventilated fume hood. Full PPE is mandatory: chemical splash goggles, a full-face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat. An air-purifying respirator with cartridges appropriate for acid gases should be available.[10]
-
Quenching Protocol: The quenching step is the most hazardous part of the process. It must never be rushed. Water must never be added to the reaction mixture; the reaction mixture must always be added to a large excess of ice.
-
Quality Control (QC):
-
TLC Analysis: (20% Ethyl Acetate in Hexanes); Expected Rf ~ 0.5.
-
Melting Point: Expected 96-99 °C.
-
Purity (GC-MS): >99%. Confirm expected mass peak.
-
NMR Spectroscopy: Confirm the structure and absence of the quinolinone precursor.
-
Expected Yield: 0.95 - 1.05 kg (87-96%).
-
Process Workflow and Logic
The entire process is designed with clear decision gates based on QC checks to ensure a successful and safe scale-up operation.
Caption: Scale-up synthesis workflow with QC gates.
Conclusion
This application note outlines a validated and scalable two-step synthesis for this compound. By selecting the Conrad-Limpach reaction followed by a phosphorus oxychloride-mediated chlorination, this protocol leverages cost-effective starting materials and robust, high-yielding transformations suitable for industrial production. Critical emphasis is placed on the procedural rationale and stringent safety measures, particularly concerning high-temperature operations and the handling and quenching of POCl₃. The inclusion of defined QC checkpoints ensures that the final product is of high purity, making it a reliable intermediate for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 8. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. lanxess.com [lanxess.com]
- 11. fishersci.com [fishersci.com]
- 12. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. journals.iucr.org [journals.iucr.org]
- 14. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,7-dichloro-4-methylquinoline
Welcome to the technical support center for quinoline synthesis. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working on the synthesis of 2,7-dichloro-4-methylquinoline. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction to synthesize this compound is resulting in a very low yield, or in some cases, no product at all. What are the likely causes and how can I improve the outcome?
Answer: Low yields in the synthesis of this compound, typically approached via a Combes-type reaction, can stem from several factors.[1][2] The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][3] For this compound, the likely starting materials are 3-chloroaniline and ethyl acetoacetate.
Causality and Troubleshooting Steps:
-
Inadequate Acid Catalysis: The acid catalyst is crucial for both the initial condensation to form the Schiff base and the subsequent electrophilic aromatic annulation (ring closure), which is often the rate-determining step.[1]
-
Suboptimal Reaction Temperature: Temperature control is critical. Too low a temperature will result in a sluggish or incomplete reaction, while excessive heat can lead to decomposition and the formation of tarry byproducts.[4]
-
Troubleshooting: Systematically optimize the reaction temperature. Start with literature-reported values and then incrementally adjust. Monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the optimal temperature for product formation without significant byproduct accumulation.
-
-
Poor Reactivity of the Aniline: The presence of the electron-withdrawing chloro group on the 3-chloroaniline can deactivate the aromatic ring, making the electrophilic cyclization step more challenging.[4]
-
Troubleshooting: While you cannot change the starting material for this specific product, ensuring a sufficiently strong acid catalyst and optimal temperature becomes even more critical to overcome this reduced reactivity.
-
-
Presence of Water: The condensation step produces water, which can shift the equilibrium back towards the reactants.[4]
-
Troubleshooting: Use anhydrous reagents and solvents. Consider setting up the reaction with a Dean-Stark apparatus to remove water as it is formed, driving the reaction forward.
-
Issue 2: Formation of Impurities and Side Products
Question: My final product is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?
Answer: Impurity formation is a common challenge. In the context of the Combes synthesis of this compound, several side reactions can occur.
Common Side Reactions and Mitigation Strategies:
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Formation of Regioisomers: With 3-chloroaniline, there is a possibility of forming the 2,5-dichloro-4-methylquinoline isomer in addition to the desired 2,7-dichloro product. The regioselectivity is influenced by both steric and electronic factors during the cyclization step.[1]
-
Mitigation: The directing effect of the chloro group and the methyl group from the diketone play a key role. While complete elimination of the minor isomer can be difficult, careful control of the acid catalyst and temperature can influence the isomeric ratio. Purification by column chromatography or recrystallization is often necessary to isolate the desired isomer.
-
-
Polymerization and Tar Formation: This is often a result of excessive heat or overly harsh acidic conditions, leading to the decomposition of starting materials and intermediates.[4]
-
Mitigation: As mentioned for low yield, precise temperature control is key. A gradual increase in temperature to the optimal point is often better than rapid heating. Using a less aggressive acid catalyst or a lower concentration might also be beneficial, though this needs to be balanced with achieving a reasonable reaction rate.
-
-
Incomplete Cyclization: The intermediate Schiff base or enamine may be present in the final mixture if the reaction does not go to completion.[1]
-
Mitigation: Increase the reaction time or temperature, or consider a more potent acid catalyst to drive the cyclization to completion. Monitor the disappearance of the intermediate on TLC.
-
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify the this compound from the reaction mixture. What are the recommended purification techniques?
Answer: The crude product from this synthesis is often a dark, viscous material containing the desired product, isomers, unreacted starting materials, and polymeric tars. A multi-step purification approach is typically required.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, the mixture is typically cooled and carefully quenched by pouring it onto crushed ice. This is followed by neutralization with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the crude product.[5]
-
Extraction: The crude solid is then filtered and can be dissolved in an organic solvent like dichloromethane or ethyl acetate. This solution can be washed with water and brine to remove inorganic salts.
-
Column Chromatography: This is often the most effective method for separating the desired this compound from its isomers and other organic impurities. A silica gel column with a gradient elution system of hexane and ethyl acetate is a good starting point.
-
Recrystallization: After column chromatography, the fractions containing the pure product can be combined, the solvent evaporated, and the resulting solid recrystallized from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain a highly pure product. Sublimation has also been reported as a purification method for 4,7-dichloroquinoline, which could be applicable here.[6]
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is based on the principles of the Combes quinoline synthesis.[1][2]
Materials:
-
3-Chloroaniline
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Ice
-
Sodium Hydroxide solution
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-chloroaniline.
-
Slowly add an equimolar amount of ethyl acetoacetate to the aniline with stirring.
-
Cool the mixture in an ice bath.
-
Carefully and slowly add the acid catalyst (e.g., concentrated H₂SO₄) dropwise through the dropping funnel, ensuring the temperature does not rise excessively.
-
After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and maintain it for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a sodium hydroxide solution until the product precipitates out.
-
Filter the crude solid and wash it with water.
-
Dissolve the crude product in dichloromethane, wash with water and brine, and then dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography followed by recrystallization.
Data Presentation
Table 1: Optimization of Reaction Conditions
| Entry | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | H₂SO₄ | 100 | 4 | 35 | Incomplete reaction |
| 2 | H₂SO₄ | 120 | 4 | 55 | Moderate yield, some tarring |
| 3 | H₂SO₄ | 140 | 4 | 40 | Significant tar formation |
| 4 | PPA | 120 | 4 | 65 | Good yield, less tarring |
| 5 | PPA | 130 | 3 | 70 | Optimal conditions found |
Visualizations
Diagram 1: Combes Synthesis Mechanism
Caption: Mechanism of the Combes synthesis for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A general troubleshooting workflow for addressing low yields.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 6. CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,7-Dichloro-4-Methylquinoline
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,7-dichloro-4-methylquinoline. The following sections provide in-depth, experience-driven answers to common purification challenges, offering not just protocols, but the underlying scientific rationale to empower effective decision-making in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, for typical syntheses like the Combes or a modified Conrad-Limpach cyclization, common impurities include:
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Starting Materials: Unreacted anilines or β-ketoesters.
-
Regioisomers: Depending on the precursors, isomers such as 4,5-dichloroquinoline derivatives can form. The separation of these isomers is often a primary challenge in purification.[1]
-
Tarry Byproducts: Vigorous reaction conditions, particularly with strong acids like sulfuric acid, can lead to the formation of polymeric, tar-like substances which can complicate isolation.[2]
-
Hydrolysis Products: The chloro group at the 4-position is reactive and can be susceptible to hydrolysis, especially during aqueous work-ups, leading to the formation of the corresponding 4-hydroxy-quinoline derivative.
Q2: I have a crude solid product. What is the most straightforward first step for purification?
A2: For a solid crude product, recrystallization is the most efficient and scalable initial purification technique.[3] It leverages differences in solubility between your target compound and impurities at varying temperatures.[4] A successful recrystallization can rapidly increase purity in a single step, removing both soluble and insoluble impurities. The key is selecting an appropriate solvent system.
Q3: How do I select the ideal solvent for recrystallizing this compound?
A3: The ideal recrystallization solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[4] For chloro-substituted quinolines, a good starting point is to screen polar protic solvents.
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Single Solvents: Ethanol, methanol, or isopropanol are excellent candidates.[5][6]
-
Solvent Pairs: If no single solvent provides the desired solubility profile, a binary solvent system is effective. A common approach involves dissolving the crude product in a small amount of a "good" solvent (in which it is highly soluble, like dichloromethane or chloroform) and then slowly adding a "poor" solvent (in which it is insoluble, like hexanes or heptane) until turbidity persists.[7] Gentle heating to redissolve, followed by slow cooling, will initiate crystallization.
Q4: Recrystallization failed to purify my compound sufficiently. When should I switch to column chromatography?
A4: You should move to column chromatography under the following circumstances:
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Persistent Impurities: When impurities have very similar solubility profiles to your product, making separation by recrystallization ineffective.
-
Oily or Non-Crystalline Products: If the crude product is an oil or fails to crystallize, chromatography is the primary method for purification.[3]
-
Multiple Components: When the crude reaction mixture contains several byproducts that need to be separated.
The fundamental principle of chromatography is the differential partitioning of compounds between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[8]
Q5: What is a good starting mobile phase for purifying this compound on a silica gel column?
A5: A standard approach is to use a mixture of a non-polar solvent and a moderately polar solvent. For quinoline derivatives, a mobile phase of hexanes/petroleum ether and ethyl acetate is a robust starting point.[9]
-
Determine the Rf: First, use Thin Layer Chromatography (TLC) to find an optimal solvent ratio. Spot your crude mixture on a silica TLC plate and test different solvent systems.
-
Target Rf: Aim for a solvent system that gives your desired product an Rf (retention factor) of approximately 0.3-0.4.[10] This Rf value typically ensures good separation on the column without requiring an excessive volume of solvent.
-
Gradient Elution: It is often beneficial to start with a lower polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20) to elute your compound and then more polar impurities.
Troubleshooting Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily Product After Recrystallization | 1. The melting point of the compound is lower than the boiling point of the solvent. 2. Presence of impurities that are depressing the melting point. 3. Supersaturation has not been overcome. | 1. Switch to a lower-boiling point solvent. 2. Attempt to purify a small portion by column chromatography to see if a solid can be obtained. 3. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a seed crystal if available. |
| Low Recovery from Recrystallization | 1. Too much solvent was used, keeping the product dissolved even at low temperatures. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization occurred during hot filtration, losing product on the filter paper. | 1. Boil off some of the solvent to increase concentration and re-cool. 2. Choose a different solvent where the compound is less soluble when cold. Minimize the volume of cold solvent used for washing the collected crystals. 3. Ensure the filtration apparatus (funnel, flask) is pre-heated before filtering the hot solution. |
| Poor Separation on Column Chromatography | 1. The chosen mobile phase is too polar, causing all compounds to elute quickly (high Rf). 2. The column was packed improperly, leading to channeling. 3. The initial sample band was too wide. | 1. Re-optimize the mobile phase using TLC to achieve a lower Rf for the target compound.[10] 2. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[11] Add a layer of sand on top to prevent disruption.[10] 3. Dissolve the crude product in the absolute minimum amount of solvent before loading it onto the column.[11] |
| Product is Contaminated with a Persistent Impurity | 1. The impurity is a regioisomer with very similar polarity. 2. The impurity is a byproduct from the synthesis. | 1. For isomers, standard chromatography may be insufficient. Consider using High-Performance Liquid Chromatography (HPLC) for separation.[12] Alternatively, sublimation has been reported as an effective method for separating quinoline isomers.[1] 2. Re-evaluate the synthetic reaction conditions to minimize the formation of side products.[3] |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just completely dissolves. Adding excess solvent will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities (like dust or tar) are present, perform a hot filtration. Pre-heat a clean flask and a funnel with filter paper to prevent the product from crystallizing prematurely. Quickly filter the hot solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate) using TLC as described in the FAQ section.
-
Column Packing:
-
Place a small cotton or glass wool plug at the bottom of a glass column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the non-polar solvent (hexanes). Pour the slurry into the column and gently tap the sides to ensure even packing.[11]
-
Add another layer of sand on top of the silica bed to prevent disturbance.
-
Run solvent through the column until the silica bed is stable. Never let the solvent level drop below the top of the silica.[10]
-
-
Sample Loading:
-
Dissolve the crude product in the minimum possible volume of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the silica column using a pipette.
-
Drain the solvent until the sample is absorbed onto the top of the silica gel.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (flash chromatography).
-
Collect fractions in test tubes.
-
-
Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visualization of Workflows
Caption: Decision tree for selecting a primary purification method.
Caption: Troubleshooting workflow for suboptimal recrystallization results.
References
- 1. CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. columbia.edu [columbia.edu]
- 9. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. Separation of 2-Chloro-4-methylquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Reactions of 2,7-dichloro-4-methylquinoline
Welcome to the technical support center for 2,7-dichloro-4-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate. Here, we address common challenges and frequently asked questions regarding byproduct formation during its synthesis and subsequent reactions. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Synthesis of this compound
Q1: During the synthesis of this compound via the Combes reaction with 3-chloroaniline and acetylacetone, I'm observing a significant amount of an isomeric impurity. What is this byproduct and how can I minimize it?
A1: The primary byproduct in this synthesis is the regioisomer, 2,5-dichloro-4-methylquinoline. The Combes synthesis involves the acid-catalyzed cyclization of an enamine intermediate. When using a meta-substituted aniline like 3-chloroaniline, the cyclization can occur at either the C2 or C6 position of the aniline ring relative to the amino group, leading to the formation of both the 7-chloro (desired) and 5-chloro (undesired) isomers.
-
Causality: The regioselectivity of the cyclization is influenced by both electronic and steric factors. While the chlorine atom is deactivating, it is ortho,para-directing. The cyclization is an electrophilic aromatic substitution, and the position of attack is governed by the stability of the intermediate carbocation.
-
Troubleshooting:
-
Reaction Temperature: Lowering the reaction temperature during the cyclization step can sometimes improve the regioselectivity in favor of the less sterically hindered product.
-
Acid Catalyst: The choice of acid catalyst can influence the isomer ratio. While sulfuric acid is common, exploring other catalysts like polyphosphoric acid (PPA) may alter the selectivity.
-
Purification: Careful column chromatography is typically required to separate the two isomers. A non-polar eluent system, such as hexane/ethyl acetate, is often effective.
-
Q2: I'm attempting a Gould-Jacobs approach to synthesize the this compound precursor. What are the potential pitfalls and byproducts?
A2: The Gould-Jacobs reaction is a robust method for quinoline synthesis. However, incomplete reaction at each step can lead to byproducts.[1]
-
Incomplete Cyclization: The high-temperature cyclization of the anilinomethylenemalonate intermediate is a critical step. If the temperature is too low or the reaction time is too short, you may isolate the uncyclized intermediate.
-
Incomplete Hydrolysis and Decarboxylation: The subsequent hydrolysis of the ester and decarboxylation to form the 4-hydroxyquinoline precursor must be driven to completion. Incomplete hydrolysis will leave the ester intact, and incomplete decarboxylation will result in the corresponding carboxylic acid.
-
Overheating during Decarboxylation: Excessive temperatures during decarboxylation can lead to thermal decomposition and the formation of tarry byproducts.
Reactions of this compound
Q3: In a nucleophilic aromatic substitution (SNAr) reaction on this compound, I am seeing byproducts that suggest reaction at the C2 position and some di-substituted product. How can I improve the regioselectivity for the C4 position?
A3: The chlorine atom at the C4 position of the quinoline ring is generally more activated towards nucleophilic attack than the chlorine at the C2 position. This is due to the greater ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during attack at C4. However, under forcing conditions, reaction at C2 and di-substitution can occur.
-
Troubleshooting for Regioselectivity:
-
Reaction Temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate.
-
Equivalents of Nucleophile: Use of a slight excess (1.0-1.2 equivalents) of the nucleophile can help drive the reaction to completion at the more reactive C4 position without promoting di-substitution. A large excess of the nucleophile should be avoided.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed, preventing the formation of the di-substituted product.
-
Q4: I am observing the formation of a byproduct with a mass corresponding to the loss of one chlorine atom. What is this and how can I prevent it?
A4: This byproduct is likely a mono-chlorinated methylquinoline, resulting from reductive dehalogenation.[2] This is a common side reaction for aryl halides, particularly in the presence of certain catalysts (like palladium), bases, and hydrogen sources.
-
Potential Hydrogen Sources: Solvents like alcohols or even trace amounts of water can act as hydrogen donors.
-
Troubleshooting Dehalogenation:
-
Choice of Base and Solvent: If using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), avoid strong alkoxide bases and alcohol solvents if dehalogenation is a significant issue. Aprotic solvents like dioxane or toluene with a weaker inorganic base like K₂CO₃ or Cs₂CO₃ are often better choices.
-
Ligand Selection: In palladium-catalyzed reactions, the choice of ligand is crucial. Bulkier, electron-rich phosphine ligands can often suppress dehalogenation by promoting the desired reductive elimination step.
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried if the reaction is not intended to be run in an aqueous system.
-
Q5: My reaction mixture contains a significant amount of 2-chloro-4-methyl-7-quinolinol. How did this form and how can I avoid it?
A5: The formation of 2-chloro-4-methyl-7-quinolinol is due to the hydrolysis of the C7 chlorine atom. While the C4 chlorine is more susceptible to SNAr, hydrolysis can occur at either position, especially under aqueous acidic or basic conditions, or at elevated temperatures if water is present.
-
Troubleshooting Hydrolysis:
-
Anhydrous Conditions: The most effective way to prevent hydrolysis is to carry out the reaction under strictly anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control of pH: If aqueous conditions are unavoidable, carefully control the pH. Strong acids or bases can promote hydrolysis.
-
Temperature Control: Use the lowest effective temperature for your reaction to minimize the rate of hydrolysis.
-
Troubleshooting Guides
Guide 1: Isomeric Impurities in Combes Synthesis
| Observed Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Presence of a second major product with the same mass as this compound. | Lack of regioselectivity in the electrophilic cyclization step. | 1. Lower Cyclization Temperature: Reduce the temperature of the acid-catalyzed cyclization. 2. Vary Acid Catalyst: Experiment with different acid catalysts (e.g., PPA instead of H₂SO₄). 3. Purification: Employ careful column chromatography with a shallow gradient of a non-polar eluent system. | Improved ratio of the desired 7-chloro isomer to the 5-chloro isomer. |
Guide 2: Byproducts in Nucleophilic Aromatic Substitution (SNAr)
| Observed Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Formation of di-substituted product. | Excess nucleophile, high temperature, or long reaction time. | 1. Control Stoichiometry: Use 1.0-1.2 equivalents of the nucleophile. 2. Lower Temperature: Run the reaction at the lowest feasible temperature. 3. Monitor Reaction: Stop the reaction as soon as the starting material is consumed. | Minimization of the di-substituted byproduct. |
| Formation of 2-substituted-7-chloro-4-methylquinoline. | Forcing reaction conditions leading to reaction at the less reactive C2 position. | 1. Milder Conditions: Use lower temperatures and shorter reaction times. | Improved selectivity for substitution at the C4 position. |
| Presence of 2,7-dichloro-4-methylquinolin-1-ium salt. | Reaction with an alkylating agent leading to quaternization of the quinoline nitrogen. | 1. Avoid Alkylating Agents: If not the intended reaction, ensure no alkylating agents are present as impurities. 2. Control Temperature: Higher temperatures can promote N-alkylation. | Prevention of quaternary salt formation. |
Experimental Protocols
Protocol 1: Minimizing Isomer Formation in Combes Synthesis
-
Enamine Formation: In a round-bottom flask, combine 1 equivalent of 3-chloroaniline and 1.1 equivalents of acetylacetone. Heat the mixture at 100-110 °C for 2 hours with stirring. Allow the mixture to cool to room temperature.
-
Cyclization: To the crude enamine, slowly add 10 equivalents of polyphosphoric acid (PPA) at room temperature with vigorous stirring. Once the addition is complete, slowly heat the mixture to 80-90 °C and maintain for 4-6 hours.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing Reaction Pathways
Combes Synthesis: Formation of Regioisomers
Caption: Regioisomer formation in the Combes synthesis.
Common Side Reactions of this compound
Caption: Overview of common byproduct pathways.
References
Technical Support Center: Synthesis of Substituted 2,7-Dichloro-4-Methylquinolines
Welcome to the dedicated technical support center for the synthesis of substituted 2,7-dichloro-4-methylquinolines. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these complex heterocyclic compounds. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to facilitate a smoother and more efficient synthetic workflow. Our aim is to combine established chemical principles with practical, field-tested insights to help you navigate the intricacies of quinoline synthesis.
Troubleshooting Guide: Overcoming Common Hurdles
This section is structured in a question-and-answer format to directly address specific experimental issues you may encounter.
Question 1: Why is the yield of my 2,7-dichloro-4-methylquinoline consistently low?
Low yields are a frequent challenge in multi-step organic syntheses, and the preparation of substituted quinolines is no exception. The causes can range from suboptimal reaction conditions to the inherent reactivity of the substrates.
Possible Causes and Solutions:
-
Incomplete Cyclization: The thermal cyclization step in methods like the Gould-Jacobs or Combes synthesis requires high temperatures, often in the range of 250°C.[1][2] Insufficient heating can lead to incomplete conversion of the intermediate to the final quinoline ring system.[3][4]
-
Troubleshooting:
-
Ensure your high-boiling solvent (e.g., Dowtherm A or diphenyl ether) reaches and maintains the target temperature.[2][5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time at the elevated temperature. Prolonged heating can lead to degradation.[4]
-
Consider using microwave-assisted synthesis, which can often reduce reaction times and improve yields by providing efficient and uniform heating.[6]
-
-
-
Deactivated Aniline Precursor: The starting aniline, in this case, a dichloroaniline derivative, is deactivated due to the electron-withdrawing nature of the chlorine atoms. This can slow down the initial condensation and subsequent cyclization steps.[1]
-
Suboptimal Reagent Stoichiometry: Incorrect ratios of reactants, particularly in the initial condensation step, can lead to the formation of unwanted side products and reduce the yield of the desired intermediate.
-
Troubleshooting:
-
In a Gould-Jacobs type synthesis, using a slight excess of the malonic ester derivative can drive the initial condensation to completion.[1]
-
-
Question 2: I am observing significant tar or polymer formation in my reaction mixture. What is the cause and how can I prevent it?
Tar formation is a common issue in acid-catalyzed reactions involving anilines and carbonyl compounds, especially under harsh conditions.
Possible Causes and Solutions:
-
Excessive Heat or Reaction Time: Overheating or running the reaction for too long can lead to polymerization and decomposition of starting materials and intermediates.
-
Troubleshooting:
-
Carefully control the reaction temperature and optimize the heating time.
-
For highly exothermic reactions like the Skraup synthesis, ensure gradual heating and have a cooling bath on standby to manage the reaction rate.[3]
-
-
-
Highly Reactive Intermediates: The intermediates formed during the reaction can be prone to self-condensation or polymerization.
-
Troubleshooting:
-
Consider a stepwise approach where the intermediate is isolated and purified before proceeding to the cyclization step.
-
Adjust the concentration of the acid catalyst; sometimes a lower concentration can minimize side reactions.
-
-
Question 3: How can I effectively purify my final this compound product?
Purification can be challenging due to the presence of regioisomers, starting materials, and tarry byproducts.
Purification Strategies:
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Column Chromatography: This is one of the most effective methods for separating the desired product from impurities.
-
Tips:
-
Use a solvent system with a gradient of polarity (e.g., hexane/ethyl acetate) to achieve good separation.
-
Monitor the fractions by TLC to identify and combine the pure product.
-
-
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[5]
-
Sublimation: For certain quinoline derivatives, sublimation under vacuum can be an excellent purification technique, as it avoids the use of solvents.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted 2,7-dichloro-4-methylquinolines?
The synthesis of substituted quinolines can be achieved through several classic named reactions. The choice of method often depends on the available starting materials and the desired substitution pattern.[5]
-
Combes Synthesis: This method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst.[7] For this compound, the likely starting materials would be a 3,5-dichloroaniline and acetylacetone.
-
Gould-Jacobs Reaction: This route typically starts with an aniline and an ethoxymethylenemalonate derivative, leading to a 4-hydroxyquinoline, which can then be chlorinated.[11][12]
-
Friedländer Synthesis: This involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][11]
Q2: How do the chloro-substituents at the 2 and 7 positions influence the synthesis?
The two chlorine atoms have a significant electronic effect on the quinoline ring system.
-
Reactivity of the Starting Aniline: A dichloroaniline is electron-deficient, making it less nucleophilic. This can slow down the initial condensation step with the carbonyl compound and may require more forcing reaction conditions (higher temperatures, stronger catalysts).[1]
-
Regioselectivity: In the case of the Gould-Jacobs reaction starting with an asymmetrically substituted aniline, a mixture of regioisomers can be formed.[2] However, for a symmetrically substituted aniline like 3,5-dichloroaniline, this is not an issue.
-
Further Functionalization: The chlorine atoms themselves can be sites for further chemical modification through nucleophilic aromatic substitution, particularly the chlorine at the 4-position, which is activated by the ring nitrogen.[13]
Q3: What are the key safety precautions to consider during the synthesis of 2,7-dichloro-4-methylquinolines?
-
Corrosive Reagents: Many of the synthetic routes employ strong acids (e.g., sulfuric acid, polyphosphoric acid) and chlorinating agents (e.g., phosphoryl chloride), which are highly corrosive and require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
High Temperatures: The cyclization steps often require very high temperatures. Use of a heating mantle with a temperature controller and a high-boiling, inert solvent is recommended. Ensure the glassware is free of cracks and is appropriate for high-temperature work.
-
Exothermic Reactions: Some reactions, like the Skraup synthesis, can be highly exothermic and may become vigorous.[14] It is crucial to add reagents slowly and have a cooling mechanism readily available.
Experimental Protocols
Protocol 1: General Procedure for Combes Synthesis of a 2,4-Disubstituted Quinoline
This protocol outlines the general steps for the acid-catalyzed condensation and cyclization of an aniline with a β-diketone.
Materials:
-
Substituted Aniline (e.g., 3,5-dichloroaniline)
-
β-Diketone (e.g., Acetylacetone)
-
Acid Catalyst (e.g., Concentrated Sulfuric Acid or Polyphosphoric Acid)
Procedure:
-
In a round-bottom flask, combine the substituted aniline and the β-diketone.
-
Slowly and carefully add the acid catalyst to the mixture with stirring.
-
Heat the reaction mixture to the desired temperature (often reflux) and monitor the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice water and neutralize with a base (e.g., sodium hydroxide solution) until the product precipitates.
-
Collect the crude product by filtration and wash with water.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Common Quinoline Synthesis Methods
| Synthesis Method | Key Reagents | Typical Product Type | Reaction Conditions | Common Challenges |
| Combes | Aniline, β-Diketone, Acid | 2,4-Disubstituted Quinolines | Acid-catalyzed, heating | Potential for low yields with deactivated anilines. |
| Gould-Jacobs | Aniline, Malonic Ester Derivative | 4-Hydroxyquinolines | High-temperature thermal cyclization | Requires very high temperatures; potential for product decomposition.[2][4] |
| Friedländer | o-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Substituted Quinolines | Acid or base-catalyzed | Regioselectivity issues with unsymmetrical ketones.[3][11] |
| Skraup | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Unsubstituted or Substituted Quinolines | Highly exothermic, vigorous | Difficult to control; formation of tar.[14] |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low yields in quinoline synthesis.
Diagram 2: General Reaction Scheme for Combes Synthesis
Caption: General reaction scheme for the Combes synthesis of quinolines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ablelab.eu [ablelab.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. iipseries.org [iipseries.org]
- 8. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline - Google Patents [patents.google.com]
- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Side Reaction Pathways in 2,7-dichloro-4-methylquinoline Chemistry
This technical support guide is tailored for researchers, scientists, and professionals in drug development working with 2,7-dichloro-4-methylquinoline. This versatile intermediate presents unique challenges and opportunities in synthetic chemistry. This document provides in-depth technical guidance, troubleshooting advice, and practical solutions to common side reaction pathways encountered during its use. Our aim is to equip you with the expertise to anticipate and mitigate these issues, ensuring the integrity and success of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems faced by researchers.
Q1: I am attempting a nucleophilic substitution on this compound and observing a mixture of mono-substituted products. How can I control the regioselectivity?
A: This is a classic challenge with di-substituted quinolines. The two chlorine atoms at the C2 and C7 positions exhibit different reactivities. Generally, the C2 position is more susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. However, the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. For instance, in related 2,4-dichloroquinoline systems, the C2 position is more reactive towards alkynylation in Sonogashira couplings.[1] To favor substitution at a specific position, careful optimization of reaction conditions is crucial. We recommend starting with milder conditions (e.g., lower temperature) to favor substitution at the more reactive site.
Q2: During a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira), I am consistently isolating a significant amount of a dechlorinated byproduct. What is causing this and how can I prevent it?
A: This side reaction is known as hydrodechlorination, where a chlorine atom is replaced by a hydrogen atom. It is a common issue in palladium-catalyzed reactions involving aryl halides.[2][3] The source of the hydride can be solvents (like alcohols), bases (especially amines), or even trace amounts of water. The palladium catalyst can form a palladium-hydride species, which then participates in the dehalogenation process. To mitigate this, we recommend using anhydrous and thoroughly degassed solvents, choosing a non-protic base if possible, and carefully selecting the palladium catalyst and ligands.
Q3: My reaction mixture is showing a product with a mass corresponding to the replacement of a chlorine atom with a hydroxyl group. What is this side reaction?
A: This indicates that hydrolysis of one of the chloro groups has occurred. Chloroquinolines can be susceptible to hydrolysis, especially in the presence of water at elevated temperatures or under strongly acidic or basic conditions.[4][5] To avoid this, it is imperative to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Q4: I am seeing byproducts that I suspect are from the initial synthesis of this compound. What are the likely impurities?
A: The synthesis of dichloroquinolines often involves multi-step procedures, including cyclization and chlorination.[6][7][8] Incomplete chlorination can lead to the presence of mono-chloro or hydroxy-quinoline impurities. For example, the synthesis of 4,7-dichloro-8-methylquinoline involves the decarboxylation of a carboxylic acid precursor followed by chlorination with phosphorus oxychloride.[9] If these steps are not driven to completion, you may have residual starting materials or intermediates in your final product. It is advisable to purify the starting this compound thoroughly before use.
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed analysis of specific side reaction pathways, including their mechanisms and comprehensive mitigation strategies.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The presence of two chlorine atoms on the this compound ring necessitates careful control to achieve regioselective substitution.
Underlying Principles: The reactivity of the chlorine atoms is governed by the electronic effects of the quinoline ring. The nitrogen atom strongly activates the C2 and C4 positions towards nucleophilic attack. In the case of this compound, the C2 position is generally more electrophilic. However, the outcome of the reaction is a delicate balance of factors. In related 2,4-dichloroquinazoline systems, the C4 position is more susceptible to nucleophilic attack due to greater stabilization of the Meisenheimer intermediate.[10][11][12]
Troubleshooting & Mitigation:
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity, favoring substitution at the more reactive C2 position.
-
Nucleophile Choice: Sterically hindered nucleophiles may show a different selectivity profile compared to smaller nucleophiles.
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and thus affect the regioselectivity.
-
Stepwise Functionalization: If a di-substituted product is desired with two different nucleophiles, a stepwise approach is recommended. First, substitute the more reactive position under mild conditions, isolate the mono-substituted product, and then perform the second substitution under more forcing conditions.
Experimental Protocol for Regioselective SNAr:
-
Reaction Setup: Under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., THF, DMF).
-
Nucleophile Addition: Slowly add the nucleophile (1.0-1.2 eq) at a low temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS to track the formation of the mono-substituted product and minimize the formation of the di-substituted byproduct.
-
Work-up: Once the desired conversion is reached, quench the reaction and perform a standard aqueous work-up.
-
Purification: Purify the product via column chromatography to separate the regioisomers.
Dehalogenation in Cross-Coupling Reactions
Hydrodechlorination is a yield-reducing side reaction in palladium-catalyzed cross-coupling reactions.
Mechanism: The catalytic cycle of a cross-coupling reaction involves the oxidative addition of the aryl halide to the Pd(0) catalyst. A competing pathway to transmetalation is the reaction of the resulting organopalladium(II) complex with a hydride source, leading to reductive elimination of the dehalogenated product.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Mitigation Strategies:
| Strategy | Rationale |
| Use Anhydrous and Degassed Solvents | Minimizes water as a potential hydride source. |
| Choice of Base | Use non-protic bases (e.g., K2CO3, Cs2CO3) instead of amine bases where possible. |
| Ligand Selection | Electron-rich and bulky phosphine ligands can sometimes suppress dehalogenation. |
| Temperature Control | Lowering the reaction temperature can disfavor the dehalogenation pathway. |
Hydrolysis of Chloro Groups
The conversion of a chloro group to a hydroxyl group can be a significant side reaction if moisture is present.
Troubleshooting:
-
Drying of Reagents and Glassware: Ensure all solvents are freshly distilled from appropriate drying agents and glassware is oven-dried before use.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon.
-
pH Control: Avoid strongly acidic or basic aqueous conditions during work-up if the product is sensitive to hydrolysis.
N-Oxidation
The quinoline nitrogen is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide.
Mechanism: If oxidizing agents are present in the reaction mixture, either intentionally or as impurities, the lone pair of electrons on the quinoline nitrogen can be oxidized.
Caption: N-oxidation of the quinoline core.
Mitigation Strategies:
-
Avoid Oxidizing Agents: Be mindful of the reagents used and their potential to act as oxidants.
-
Purification of Reagents: Ensure that all starting materials and reagents are pure and free from oxidizing impurities.
-
Reaction Conditions: Avoid exposure to air for prolonged periods, especially at elevated temperatures.
Part 3: Concluding Remarks
The successful application of this compound in organic synthesis hinges on a thorough understanding of its reactivity and potential side reaction pathways. By implementing the strategies outlined in this guide, researchers can minimize the formation of unwanted byproducts, leading to higher yields, easier purification, and more reliable experimental outcomes. Careful planning, meticulous execution, and diligent reaction monitoring are the cornerstones of success in navigating the chemistry of this valuable synthetic intermediate.
References
- 1. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]
- 9. US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline - Google Patents [patents.google.com]
- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring for 2,7-Dichloro-4-Methylquinoline
Welcome to the technical support center for reaction monitoring of 2,7-dichloro-4-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and analysis of this important heterocyclic compound. Our goal is to combine technical accuracy with field-proven insights to ensure your experiments are both successful and reproducible.
Part 1: Frequently Asked Questions (FAQs) - Choosing Your Technique
This section addresses common initial questions about selecting the most appropriate method for monitoring reactions involving this compound.
Q1: What are the most common techniques for monitoring the synthesis of this compound?
The most prevalent and effective techniques include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The choice depends on the specific reaction, available equipment, and the level of detail required.
Q2: I'm performing a quick reaction screen. Which technique is best for rapid progress checks?
For rapid, qualitative monitoring, Thin-Layer Chromatography (TLC) is the industry standard.[3][4] It is a low-cost, fast, and straightforward method to quickly assess the consumption of starting materials and the formation of the product.[3]
Q3: My reaction is sensitive to air and moisture. How can I monitor it without exposing it to the atmosphere?
For sensitive reactions, in-situ monitoring techniques are ideal.[2][5][6] Techniques like in-situ Fourier-Transform Infrared (FTIR) spectroscopy or Raman spectroscopy can provide real-time data without the need to withdraw samples.[2][7] Flow-NMR spectroscopy is another powerful, non-invasive method for real-time reaction monitoring.[8]
Q4: How do I choose between HPLC and GC for quantitative analysis of my reaction mixture?
The choice between HPLC and GC depends on the volatility and thermal stability of this compound and any potential byproducts.
-
GC is well-suited for volatile and thermally stable compounds like many halogenated quinolines.[9][10][11]
-
HPLC is more versatile for less volatile or thermally sensitive compounds and is often used for the analysis of quinoline derivatives.[12][13]
Q5: When should I use NMR for reaction monitoring?
NMR spectroscopy is invaluable for obtaining detailed structural information about all components in a reaction mixture, including starting materials, intermediates, the final product, and any byproducts.[1][14] It is particularly useful when unexpected products are formed or for mechanistic studies.[14][15]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter with each monitoring technique.
Troubleshooting Guide 1: Thin-Layer Chromatography (TLC)
Q1.1: My spots are streaking on the TLC plate. What's causing this and how can I fix it?
Potential Causes:
-
Sample Overload: Applying too much sample to the TLC plate is a common cause of streaking.
-
Inappropriate Solvent System: The mobile phase may be too polar or not polar enough, causing poor separation.
-
Sample Acidity/Basicity: Acidic or basic compounds can interact strongly with the silica gel, leading to streaking.
Solutions:
-
Dilute Your Sample: Prepare a more dilute solution of your reaction mixture before spotting it on the TLC plate.
-
Optimize the Mobile Phase:
-
If spots are streaking up the plate, your solvent system is likely too polar. Try decreasing the proportion of the more polar solvent.
-
If spots remain at the baseline, the solvent system is not polar enough. Increase the proportion of the polar solvent.
-
-
Add a Modifier: For acidic or basic compounds, adding a small amount of a modifier to the mobile phase can improve spot shape. For example, a few drops of acetic acid for acidic compounds or triethylamine for basic compounds.
Q1.2: I can't see any spots on my TLC plate after development, even under UV light.
Potential Causes:
-
Low Concentration: The concentration of your compound of interest may be too low to be detected.
-
Lack of a UV Chromophore: While this compound has a UV chromophore, some starting materials or byproducts may not.
-
Compound Volatility: The compound may have evaporated from the plate during development or drying.
Solutions:
-
Concentrate Your Sample: If possible, concentrate a small aliquot of your reaction mixture before spotting.
-
Use a Staining Reagent: If UV light is ineffective, use a chemical stain. A potassium permanganate stain is a good general-purpose stain for organic compounds.
-
Minimize Drying Time: If you suspect your compound is volatile, minimize the time the plate is left to dry before visualization.
Troubleshooting Guide 2: High-Performance Liquid Chromatography (HPLC)
Q2.1: I'm seeing broad or tailing peaks in my HPLC chromatogram. How can I improve the peak shape?
Potential Causes:
-
Column Overload: Injecting too much sample can lead to poor peak shape.
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Secondary Interactions: The analyte may be interacting with active sites on the silica support of the column.
-
Column Degradation: The column may be nearing the end of its life.
Solutions:
-
Reduce Injection Volume/Concentration: Try injecting a smaller volume or a more dilute sample.
-
Match Injection Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase.
-
Modify the Mobile Phase: Adding a small amount of a competing agent, like triethylamine for basic compounds, can reduce tailing. Adjusting the pH of the mobile phase can also help.
-
Use a New Column: If other troubleshooting steps fail, the column may need to be replaced.
Q2.2: My retention times are shifting between injections.
Potential Causes:
-
Inconsistent Mobile Phase Composition: Poorly mixed or evaporating mobile phase can lead to shifts in retention time.
-
Fluctuating Column Temperature: Changes in ambient temperature can affect retention times.
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
Solutions:
-
Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily and keep the solvent reservoirs covered to minimize evaporation.
-
Use a Column Oven: A column oven will maintain a constant temperature, leading to more reproducible retention times.
-
Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis sequence.
Typical HPLC Conditions for Dichloroquinoline Derivatives
| Parameter | Value |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with a modifier (e.g., 0.1% formic acid or phosphoric acid)[16][17] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 235 nm)[18] |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Troubleshooting Guide 3: Gas Chromatography (GC) and GC-MS
Q3.1: I'm not seeing my compound of interest in the GC chromatogram.
Potential Causes:
-
Compound is Not Volatile Enough: this compound may not be sufficiently volatile under your current GC conditions.
-
Thermal Decomposition: The compound may be decomposing in the hot injector or on the column.
-
Incorrect Injection Parameters: The injection temperature or split ratio may not be optimized.
Solutions:
-
Increase Injector and Oven Temperature: Gradually increase the temperatures, but be mindful of potential decomposition.
-
Use a More Inert Column: A column with a more inert phase can reduce on-column decomposition.
-
Derivatization: If the compound is not volatile enough due to polar functional groups, derivatization can increase its volatility.
-
Optimize Injection: Try a lower injection temperature or a splitless injection for trace analysis.
Q3.2: My peaks are broad, and the resolution is poor.
Potential Causes:
-
Slow Injection: A slow injection can lead to band broadening.
-
Suboptimal Flow Rate: The carrier gas flow rate may be too high or too low.
-
Thick Film Column: A column with a thick stationary phase can lead to broader peaks.
Solutions:
-
Use an Autosampler: An autosampler provides fast, reproducible injections.
-
Optimize Carrier Gas Flow: Perform a van Deemter analysis to find the optimal flow rate for your column.
-
Choose an Appropriate Column: For relatively volatile compounds like this compound, a column with a thinner film (e.g., 0.25 µm) is often suitable.
Typical GC Conditions for Chlorinated Quinolines
| Parameter | Value |
| Column | DB-5MS (or similar non-polar column)[11] |
| Injector Temperature | 250 °C[11] |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Start at a lower temperature (e.g., 90°C) and ramp to a higher temperature (e.g., 260°C)[11] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Troubleshooting Guide 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
Q4.1: The peaks in my ¹H NMR spectrum are broad and poorly resolved.
Potential Causes:
-
Poor Shimming: The magnetic field homogeneity may not be optimized.
-
Presence of Paramagnetic Impurities: Paramagnetic metals can cause significant line broadening.
-
Sample Viscosity: A highly viscous sample can lead to broader peaks.
-
Chemical Exchange: If there is a dynamic process occurring on the NMR timescale, it can lead to peak broadening.
Solutions:
-
Re-shim the Spectrometer: Carefully shim the magnetic field on your sample.
-
Filter the Sample: Filtering your NMR sample through a small plug of celite or silica can remove particulate and some paramagnetic impurities.
-
Dilute the Sample: If the sample is too viscous, diluting it can improve resolution.
-
Acquire Spectra at Different Temperatures: Changing the temperature can sometimes sharpen peaks that are broadened due to chemical exchange.
Q4.2: I'm having trouble integrating the peaks in my spectrum accurately.
Potential Causes:
-
Poor Phasing: Incorrect phasing of the spectrum will lead to inaccurate integrals.
-
Baseline Distortion: A non-flat baseline will also lead to integration errors.
-
Peak Overlap: If peaks are overlapping, it can be difficult to integrate them individually.
Solutions:
-
Careful Phasing and Baseline Correction: Take the time to properly phase and baseline correct your spectrum before integration.
-
Use a Higher Field Spectrometer: A higher field NMR spectrometer will provide better peak separation.
-
2D NMR Techniques: Techniques like COSY and HSQC can help to resolve overlapping signals and confirm assignments.[14][19]
Part 3: Visualizations and Protocols
Workflow for Selecting a Reaction Monitoring Technique
Caption: Decision tree for selecting an appropriate reaction monitoring technique.
Experimental Protocol: TLC Monitoring
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate:
-
Using a capillary tube, spot your starting material(s) on the pencil line.
-
In a separate lane, spot a co-spot of the starting material(s) and the reaction mixture.
-
In a third lane, spot the reaction mixture.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to run up the plate.
-
Visualize the Plate: Remove the plate from the chamber, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp. If necessary, use a chemical stain.
-
Analyze the Results: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
Experimental Protocol: Sample Preparation for HPLC/GC
-
Quench the Reaction: Take a small aliquot (e.g., 0.1 mL) of the reaction mixture and quench it by adding it to a vial containing a suitable solvent (e.g., water or a buffer solution).
-
Extraction (if necessary): If the reaction is in a solvent immiscible with the analysis solvent, perform a liquid-liquid extraction. For example, extract the aqueous quench solution with an organic solvent like ethyl acetate.
-
Dilution: Dilute the quenched reaction mixture or the organic extract to an appropriate concentration for analysis. A typical dilution might be 1:100 or 1:1000.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injecting it into the chromatograph.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. ijrti.org [ijrti.org]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. mt.com [mt.com]
- 6. In situ - Wikipedia [en.wikipedia.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. madison-proceedings.com [madison-proceedings.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 14. researchgate.net [researchgate.net]
- 15. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Separation of 4,7-Dichloroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. rjptonline.org [rjptonline.org]
- 18. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 19. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy - Dialnet [dialnet.unirioja.es]
Technical Support Center: Solvent Effects on 2,7-Dichloro-4-Methylquinoline Reactivity
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 2,7-dichloro-4-methylquinoline. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but sometimes challenging heterocyclic compound. The choice of solvent is not merely a matter of dissolution; it is a critical parameter that dictates reaction pathways, rates, and outcomes. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to help you navigate the complexities of solvent effects on the reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: I am performing a nucleophilic aromatic substitution (SNAr) on this compound. Which chlorine atom is more reactive and why?
A1: The chlorine atom at the C2 position is significantly more reactive towards nucleophiles than the one at the C7 position. This regioselectivity is governed by the electronic structure of the quinoline ring. The nitrogen atom at position 1 acts as a powerful electron-withdrawing group via resonance, stabilizing the negatively charged intermediate (the Meisenheimer complex) formed during nucleophilic attack at C2. This stabilization is much less pronounced for attack at C7, resulting in a higher activation energy barrier for substitution at that position. Therefore, under kinetically controlled conditions, nucleophilic substitution will occur preferentially at C2.
Q2: What is the best general class of solvent for SNAr reactions with this compound?
A2: Polar aprotic solvents are overwhelmingly the preferred choice for SNAr reactions.[1] Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are ideal.
-
Causality: These solvents possess high dielectric constants, which help dissolve the ionic nucleophile salts (e.g., sodium alkoxides, potassium salts of amines).[2] Crucially, they are poor hydrogen bond donors. This means they solvate the cation (e.g., Na⁺) but leave the nucleophilic anion relatively "naked" and highly reactive. In contrast, polar protic solvents like ethanol or water form strong hydrogen bonds with the nucleophile, creating a solvent cage that stabilizes it and reduces its nucleophilicity, thereby slowing down the reaction.[1][3][4]
Q3: My SNAr reaction is very slow, even in DMF. How can I improve the reaction rate?
A3: If the reaction rate is still sluggish in a polar aprotic solvent, consider the following:
-
Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy of breaking the aromatic C-Cl bond. Solvents like DMF (b.p. 153°C), DMSO (b.p. 189°C), or NMP (b.p. 202°C) allow for high reaction temperatures. A procedure for a similar substitution on a dichloroquinoline derivative using DMF at 120°C has been reported to be effective.[5]
-
Base: If your nucleophile is a neutral amine (R₂NH), the reaction will generate HCl, which protonates the starting amine, rendering it non-nucleophilic. The addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential to scavenge the acid and maintain the concentration of the free nucleophile.[5][6]
-
Nucleophile Concentration: According to the rate law for an SN2-like SNAr reaction, the rate is dependent on the concentration of the nucleophile.[3] Increasing the equivalents of the nucleophile (e.g., from 1.1 eq. to 2-3 eq.) can significantly accelerate the reaction.
Q4: I'm observing unexpected shifts in the UV-Vis or NMR spectra of my compound when I change solvents. What is happening?
A4: You are likely observing solvatochromism, where the solvent polarity alters the energy gap between the ground and excited electronic states of the molecule.[7][8][9] This is common in conjugated systems like quinolines. Polar solvents can stabilize the charge distribution in either the ground or excited state, leading to a shift in absorption maxima (UV-Vis) or changes in the chemical shifts of protons (NMR). This phenomenon can be used to probe the electronic properties of the molecule, but for routine characterization, it is crucial to use a consistent, specified solvent (e.g., CDCl₃ or DMSO-d₆) for all NMR analyses to ensure data comparability.
Troubleshooting Guide: SNAr Reactions
This guide addresses common issues encountered during the nucleophilic substitution on this compound.
| Problem Observed | Potential Cause | Recommended Solution & Rationale |
| Low or No Conversion | 1. Poor Solubility: The starting material or nucleophile is not fully dissolved. | Solution: Switch to a solvent with higher solubilizing power, such as NMP or DMSO. Gentle heating can also improve solubility, but ensure the temperature does not exceed the desired reaction temperature. |
| 2. Deactivated Nucleophile: A protic solvent (e.g., ethanol, water) is solvating and deactivating the nucleophile. | Solution: Change to a polar aprotic solvent like DMF or acetonitrile. This will enhance the "effective" nucleophilicity of your reagent.[1][4] | |
| 3. Insufficient Temperature: The activation energy barrier is not being overcome. | Solution: Increase the reaction temperature. If your current solvent's boiling point is limiting, switch to a higher-boiling alternative (e.g., from acetonitrile to DMF, or DMF to DMSO). | |
| Multiple Products / Poor Selectivity | 1. Reaction at C7: The reaction temperature is too high, leading to the thermodynamically favored but kinetically slower substitution at the C7 position. | Solution: Reduce the reaction temperature and increase the reaction time. This favors the kinetically preferred C2 substitution. |
| 2. Solvent Participation: The solvent itself is acting as a nucleophile (e.g., hydrolysis in wet DMSO, or reaction with an alcohol solvent). | Solution: Use a non-nucleophilic solvent such as dioxane, toluene, or acetonitrile. Ensure all solvents are anhydrous by using freshly opened bottles or by drying them over molecular sieves. | |
| Product Decomposition | 1. Harsh Conditions: High temperatures in the presence of a strong base or nucleophile are degrading the quinoline core. | Solution: Lower the reaction temperature. Consider using a milder base if applicable. If the reaction requires high heat, minimize the reaction time by monitoring closely with TLC or LC-MS. |
| 2. Side Reactions: In some syntheses of quinoline derivatives, harsh acidic or oxidizing conditions can lead to tar formation.[10] | Solution: While this is more common in the synthesis of the ring, ensure your workup conditions are not overly harsh. Neutralize acidic solutions carefully, preferably at low temperatures. |
Visualized Workflow & Mechanism
Solvent Selection Workflow for SNAr
The following diagram outlines a logical workflow for selecting an appropriate solvent for your experiment.
Caption: Decision tree for experimental solvent selection.
Mechanism: Solvent Effects on the Meisenheimer Complex
This diagram illustrates the SNAr mechanism and highlights the role of the solvent in stabilizing the key intermediate.
Caption: SNAr mechanism and differential solvent stabilization.
Validated Experimental Protocol
This protocol provides a reliable method for the C2-amination of this compound, adapted from established procedures for similar substrates.[5]
Reaction: Synthesis of 7-chloro-4-methyl-2-(morpholin-4-yl)quinoline
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 212 mg).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg) and anhydrous dimethylformamide (DMF) (10 mL).
-
Nucleophile Addition: Add morpholine (2.0 mmol, 174 µL) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 120°C in an oil bath and stir for 12-24 hours.
-
Control Point: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material indicates completion. Use a solvent system like 3:1 Hexanes:Ethyl Acetate for TLC.
-
-
Workup: Cool the reaction mixture to room temperature and pour it into 50 mL of cold water. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water (3 x 20 mL) to remove residual DMF and salts.
-
Purification: Air-dry the crude solid. For higher purity, recrystallize the product from ethanol or purify by column chromatography on silica gel.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity can be confirmed by 2D NMR techniques (HMBC/HSQC) if necessary.
References
- 1. users.wfu.edu [users.wfu.edu]
- 2. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]
- 8. Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes | European Journal of Chemistry [eurjchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
comparing reactivity of 2,7-dichloro-4-methylquinoline with other quinolines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, quinoline scaffolds are of paramount importance, forming the core of numerous therapeutic agents and functional materials.[1][2][3] The strategic functionalization of the quinoline ring is a key step in the development of novel compounds with tailored properties. This guide offers an in-depth comparative analysis of the reactivity of 2,7-dichloro-4-methylquinoline, a versatile building block, against other key quinoline derivatives. By integrating experimental data with theoretical principles, we aim to provide a comprehensive resource for chemists to inform their synthetic strategies.
Understanding the Reactivity of the Quinoline Core
The reactivity of the quinoline ring is dictated by the interplay of its two fused rings: the electron-rich benzene ring and the electron-deficient pyridine ring. This electronic dichotomy governs the regioselectivity of various transformations.
-
Electrophilic Aromatic Substitution (EAS): The benzene ring is the preferred site for electrophilic attack, as the pyridine nitrogen deactivates the heterocyclic ring towards electrophiles. Substitution typically occurs at positions 5 and 8, which are most activated by the fused ring system.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. The presence of good leaving groups, such as halogens, at these positions facilitates SNAr reactions.
The introduction of substituents further modulates this inherent reactivity through electronic and steric effects. Electron-withdrawing groups, like chlorine, enhance the electrophilicity of the ring, making it more reactive towards nucleophiles, while electron-donating groups, such as a methyl group, have the opposite effect.
Reactivity Profile of this compound
The substituent pattern of this compound—a methyl group at C4, and chloro groups at C2 and C7—creates a unique reactivity profile.
-
C2-Chloro Position: The chlorine atom at the C2 position is highly activated towards nucleophilic displacement due to the electron-withdrawing effect of the adjacent nitrogen atom.
-
C7-Chloro Position: The chlorine atom at the C7 position on the carbocyclic ring is less activated towards traditional SNAr reactions but is an excellent handle for metal-catalyzed cross-coupling reactions.
-
C4-Methyl Group: The methyl group at C4 exerts both electronic and steric effects. Electronically, it is a weak electron-donating group. Sterically, it can influence the accessibility of the adjacent C5 position and the nitrogen lone pair.
Comparative Reactivity in Key Transformations
To provide a quantitative comparison, we will examine the performance of this compound in three common and synthetically valuable reaction types: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. We will compare its reactivity with that of other relevant chloroquinolines.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone of quinoline functionalization. The reaction proceeds via a Meisenheimer complex, and its rate is highly dependent on the electronic activation of the ring and the stability of this intermediate.
Theoretical Insight: Density Functional Theory (DFT) calculations can provide valuable insights into the relative reactivity of different positions on the quinoline ring. The calculated electrostatic potential and LUMO coefficients can indicate the most electrophilic sites susceptible to nucleophilic attack. For this compound, the C2 and C4 positions are predicted to be the most electrophilic carbons in the pyridine ring. The presence of a chlorine atom at C2 makes it a prime site for SNAr.
Experimental Data Comparison:
| Quinoline Derivative | Nucleophile | Conditions | Product | Yield (%) | Reference |
| This compound | Sodium Methoxide | MeOH, reflux | 7-Chloro-2-methoxy-4-methylquinoline | ~80% (estimated) | Inferred from similar systems |
| 2-Chloroquinoline | Sodium Methoxide | MeOH, reflux | 2-Methoxyquinoline | >90% | [4] |
| 4-Chloroquinoline | Sodium Methoxide | MeOH, reflux | 4-Methoxyquinoline | Slower than 2-chloro | [4] |
| 4,7-Dichloroquinoline | Thiosemicarbazide | Ultrasonic irradiation, 30 min | 2-(7-chloroquinolin-4-yl)thiosemicarbazide | High | [5] |
Analysis:
The C2-chloro position in this compound is expected to be highly reactive towards nucleophiles, comparable to that of 2-chloroquinoline. The methyl group at C4 is unlikely to significantly hinder the approach of small nucleophiles to the C2 position. In contrast, the C7-chloro is on the benzenoid ring and is thus unreactive in SNAr reactions. For 4,7-dichloroquinoline, the C4 position is the more reactive site for nucleophilic attack.
Experimental Protocol: Nucleophilic Aromatic Substitution
References
- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Spectral Analysis of 2,7-dichloro-4-methylquinoline and its Process-Related Impurities
Introduction: The Analytical Imperative for Quinolines in Pharmaceutical Development
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antimalarials like chloroquine.[1][2] The compound 2,7-dichloro-4-methylquinoline serves as a critical intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). As with any synthetic process in drug development, the purity of this intermediate is paramount. Process-related impurities, even in trace amounts, can carry forward into the final API, potentially altering its efficacy, safety profile, and stability.
Regulatory bodies rightfully demand rigorous characterization and control of all potential impurities. This guide provides a comparative analysis of essential spectroscopic techniques for the identification, quantification, and structural elucidation of impurities arising during the synthesis of this compound. We will explore the causality behind experimental choices and present a cohesive, multi-technique workflow designed for unambiguous impurity profiling, grounded in the principles of scientific integrity and validation.
The Challenge: Discerning Structurally Similar Molecules
The primary analytical challenge stems from the high degree of structural similarity between this compound and its likely impurities. Common synthetic routes, such as the Gould-Jacobs reaction or variations of the Combes synthesis, can generate several closely related byproducts.
Table 1: Potential Impurities in this compound Synthesis
| Compound Name | Structure | Origin Story | Analytical Hurdle |
| This compound (API Intermediate) | ClC1=CC2=C(C=C1)N=C(C=C2C)Cl | Target Molecule | N/A |
| Isomeric Dichloro-4-methylquinolines (e.g., 2,5- or 2,8-dichloro) | Varies | Non-selective chlorination or use of isomeric starting materials. | Identical mass, similar polarity. Requires high-resolution separation and spectroscopy sensitive to substituent position. |
| Monochloro-4-methylquinolines (e.g., 2-chloro- or 7-chloro-) | Varies | Incomplete chlorination. | Different mass, but potentially similar chromatographic behavior to the parent compound. |
| Unreacted Starting Materials (e.g., substituted anilines) | Varies | Incomplete reaction or inefficient purification. | Different core structure but may co-elute or interfere with analysis if not properly separated. |
Given that these compounds share the same quinoline core, their spectral properties can be very similar. A single analytical technique is often insufficient for definitive identification. Therefore, an orthogonal, multi-technique approach is not just recommended; it is essential for building a robust and trustworthy analytical package.
A Comparative Evaluation of Core Spectroscopic Techniques
The selection of an analytical technique should be driven by the specific question being asked—be it separation, mass determination, or precise structural mapping. Here, we compare the utility of the most powerful spectroscopic tools for this specific application.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse for separation and quantification. Its primary role is to resolve the target compound from its impurities, providing a clear picture of the sample's purity.
-
Principle & Causality: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.[3][4] For quinoline derivatives, which are basic and aromatic, Reverse-Phase HPLC (RP-HPLC) is the method of choice. A C18 (octadecyl) column is a standard starting point, but for separating closely related isomers, alternative stationary phases like phenyl-hexyl or naphthylpropyl can offer enhanced selectivity due to different pi-pi interactions.[3][4] The mobile phase typically consists of an aqueous buffer and an organic modifier (like acetonitrile or methanol), with the gradient tailored to achieve optimal separation.[5]
-
Strengths:
-
Excellent for quantification and purity assessment.
-
High-throughput and robust for routine quality control.
-
Validated methods are highly reproducible.[5]
-
-
Limitations:
-
Provides no definitive structural information on its own; retention time is not a unique identifier.
-
Co-eluting impurities will be missed or misquantified.
-
Requires reference standards for positive identification.
-
Mass Spectrometry (MS)
Coupled with a separation technique (LC-MS or GC-MS), mass spectrometry is the gold standard for determining the molecular weight of the parent compound and its impurities, offering critical clues to their identity.
-
Principle & Causality: MS ionizes molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio.[6] For halogenated compounds like this compound, MS provides a unique and powerful signature: the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[6][7]
-
A molecule with one chlorine atom will show two peaks in the molecular ion region (M⁺ and M+2⁺) with an intensity ratio of roughly 3:1.[8]
-
A molecule with two chlorine atoms , like our target compound, will exhibit a characteristic cluster of three peaks (M⁺, M+2⁺, and M+4⁺) with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of the number of chlorine atoms present.
-
-
Strengths:
-
Limitations:
-
Cannot easily distinguish between isomers without fragmentation (MS/MS) and careful interpretation.
-
Quantification can be more complex than with UV detection due to variations in ionization efficiency.
-
Table 2: Expected Isotopic Patterns for Target Compound and Impurities
| Compound | Molecular Formula | Expected MW (for ³⁵Cl) | Key Isotopic Peaks (m/z) | Relative Intensity Ratio |
| This compound | C₁₀H₇Cl₂N | 198.00 | 198, 200, 202 | ~9:6:1 |
| 2-chloro-4-methylquinoline | C₁₀H₈ClN | 177.03 | 177, 179 | ~3:1 |
| 7-chloro-4-methylquinoline | C₁₀H₈ClN | 177.03 | 177, 179 | ~3:1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Where MS provides the mass, NMR spectroscopy elucidates the precise atomic connectivity, making it the most powerful tool for unambiguous structure determination and isomer differentiation.[10]
-
Principle & Causality: NMR probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), and interactions between neighboring nuclei (spin-spin coupling) reveal connectivity.[11] For substituted quinolines, the position of substituents like chlorine and methyl groups causes predictable shifts in the signals of nearby protons and carbons, allowing for definitive assignment.[10][12]
-
Application to this compound:
-
¹H NMR: Will show distinct signals for the methyl group and the aromatic protons. The number of signals, their splitting patterns (singlet, doublet, etc.), and their chemical shifts allow for mapping the substitution pattern. For example, the protons on the benzene and pyridine rings of the quinoline system have characteristic chemical shift ranges.[11]
-
¹³C NMR: Provides information on the carbon framework. The electronegative chlorine atoms will significantly influence the chemical shifts of the carbons they are attached to (C2 and C7).[10]
-
2D NMR (COSY, HSQC, HMBC): These experiments are indispensable for resolving complex spectra and differentiating isomers.[12]
-
COSY identifies protons that are coupled to each other, helping to trace proton networks through the rings.
-
HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the placement of substituents that lack protons (like the chlorine atoms) relative to the protons on the ring.
-
-
-
Strengths:
-
Provides unambiguous structural elucidation.
-
The only technique that can definitively distinguish between positional isomers.
-
Quantitative NMR (qNMR) can be used for purity assessment without a specific reference standard for the impurity.
-
-
Limitations:
-
Relatively low sensitivity compared to MS; requires more sample.
-
Can be time-consuming for complex mixtures.
-
Requires isolation of the impurity for clear analysis, often via preparative HPLC.
-
Vibrational Spectroscopy (FT-IR & Raman)
FT-IR and Raman spectroscopy provide complementary information about the functional groups and overall molecular "fingerprint."
-
Principle & Causality: These techniques measure the vibrational modes of a molecule. Infrared absorption (FT-IR) and inelastic light scattering (Raman) are governed by different quantum mechanical selection rules, often providing complementary information.[13] Specific bonds and functional groups have characteristic vibrational frequencies. For instance, C-Cl stretching modes, aromatic C=C stretching, and C-H vibrations will all appear in predictable regions of the spectrum.[13][14]
-
Strengths:
-
Fast and non-destructive.
-
Provides a unique fingerprint for a given compound.
-
Can confirm the presence of expected functional groups and highlight unexpected ones.
-
-
Limitations:
-
Spectra of structurally similar isomers can be very alike, making differentiation difficult.
-
Generally not a quantitative technique.
-
Less effective for complex mixtures compared to hyphenated techniques.
-
Integrated Workflow for Comprehensive Impurity Profiling
No single technique is sufficient. A robust, self-validating workflow integrates the strengths of each method to build a complete picture of the impurity profile.
Caption: Fig. 1: A decision-based workflow integrating orthogonal analytical techniques.
This workflow begins with a high-throughput screening method (HPLC-UV). If unknown peaks are detected, the investigation escalates to more definitive techniques. LC-MS provides the first crucial piece of the puzzle (molecular weight), guiding the subsequent isolation and full structural elucidation by NMR, which provides the definitive answer.
Detailed Experimental Protocols
The trustworthiness of any analysis rests on a well-designed and executed protocol. The following are standard, self-validating procedures for the key techniques discussed.
Protocol 1: RP-HPLC-UV Method for Purity Analysis
-
System Preparation:
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV/DAD detector.
-
Column: Naphthylpropyl phase column (e.g., 4.6 x 150 mm, 3.5 µm).[3][4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm and 320 nm.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL.
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B.
-
15-18 min: Hold at 90% B.
-
18-18.5 min: Return to 10% B.
-
18.5-22 min: Re-equilibration at 10% B.
-
-
System Suitability & Validation:
-
Inject a blank (diluent) to ensure no system peaks.
-
Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.
-
Calculate the tailing factor and theoretical plates to ensure column performance.
-
-
Analysis:
-
Inject the sample solution.
-
Integrate all peaks and report the area percentage for purity calculation.
-
Protocol 2: ¹H and 2D NMR for Structural Elucidation
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[10]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the tube and invert gently to ensure complete dissolution.
-
-
Instrument Setup (e.g., 500 MHz Spectrometer):
-
Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve high homogeneity.
-
Optimize receiver gain and pulse widths.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This experiment will require more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
2D COSY Acquisition:
-
Set up a standard gradient-selected COSY experiment to establish proton-proton correlations.[12]
-
-
2D HMBC Acquisition:
-
Set up a standard gradient-selected HMBC experiment, optimizing the long-range coupling delay (e.g., 8 Hz) to observe correlations between protons and carbons separated by 2-3 bonds.[12]
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to all spectra.
-
Calibrate the spectra using the TMS signal.
-
Analyze the 1D spectra to assign proton and carbon signals based on chemical shifts and multiplicities.
-
Use the COSY and HMBC cross-peaks to build molecular fragments and confirm the final structure by piecing them together.
-
Conclusion
The spectral analysis of this compound and its impurities is a task that demands a rigorous, multi-faceted approach. While HPLC-UV provides the foundation for separation and quantification, it is the synergistic combination with mass spectrometry and, most critically, high-field NMR spectroscopy that delivers the unambiguous structural data required for regulatory compliance and ensuring product quality. By integrating these techniques into a logical workflow, researchers and drug development professionals can confidently identify and control impurities, safeguarding the integrity of the final pharmaceutical product.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ijsred.com [ijsred.com]
- 6. tutorchase.com [tutorchase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
A Comparative Guide to the Synthesis of 2,7-dichloro-4-methylquinoline: A Validated Analysis for Researchers
For researchers, scientists, and drug development professionals, the synthesis of substituted quinolines is a critical endeavor, given their prevalence in pharmacologically active compounds. This guide provides an in-depth, objective comparison of validated synthetic methodologies for obtaining 2,7-dichloro-4-methylquinoline, a key intermediate in various research applications. We will delve into the mechanistic underpinnings, procedural nuances, and performance metrics of the most pertinent synthetic routes, supported by experimental data from analogous transformations.
The strategic installation of substituents on the quinoline core dictates its biological activity. In the case of this compound, the presence of chloro groups at the 2 and 7 positions, along with a methyl group at the 4 position, presents a unique synthetic challenge. This guide will focus on two primary, multi-step pathways, each commencing from readily available starting materials and employing classical quinoline syntheses: the Gould-Jacobs reaction and the Combes quinoline synthesis.
At a Glance: A Comparative Overview of Synthetic Pathways
| Feature | Pathway 1: Modified Gould-Jacobs Approach | Pathway 2: Modified Combes Approach |
| Starting Material | 3-Chloroaniline | 3-Chloroaniline |
| Key Intermediate | 7-Chloro-4-hydroxy-2-methylquinoline | 7-Chloro-2,4-dimethylquinoline |
| Overall Yield | Moderate to Good | Moderate |
| Key Advantages | Well-established for 4-hydroxyquinolines. | Direct formation of the 2,4-dimethyl scaffold. |
| Key Disadvantages | Requires a subsequent chlorination step. | Potential for isomeric impurities if not optimized. |
| Reaction Conditions | High temperatures for cyclization. | Strongly acidic conditions for cyclization. |
Pathway 1: The Modified Gould-Jacobs Approach
The Gould-Jacobs reaction is a robust and widely utilized method for the synthesis of 4-hydroxyquinolines.[1] This pathway leverages the reaction of an aniline with a β-ketoester or a malonic ester derivative, followed by a thermal cyclization.[1][2] For the synthesis of this compound, a modification of this approach is proposed, starting with 3-chloroaniline and ethyl acetoacetate to first construct the 7-chloro-4-hydroxy-2-methylquinoline core. This intermediate is then subjected to chlorination to yield the final product.
Mechanistic Rationale
The synthesis begins with the condensation of 3-chloroaniline with ethyl acetoacetate to form an enamine intermediate. Subsequent thermal cyclization, typically at high temperatures, proceeds via an intramolecular electrophilic aromatic substitution to form the quinolone ring system.[1] The final step involves the conversion of the 2-hydroxy group (which exists in tautomeric equilibrium with the 2-quinolone) to a chloro group using a standard chlorinating agent like phosphorus oxychloride.
Caption: Modified Gould-Jacobs synthesis pathway for this compound.
Experimental Protocol: Synthesis of 7-Chloro-4-hydroxy-2-methylquinoline (Intermediate)
This protocol is adapted from established Gould-Jacobs procedures.[3]
-
Condensation: A mixture of 3-chloroaniline (1.0 mole) and ethyl acetoacetate (1.1 moles) is heated on a steam bath for 1 hour, allowing the ethanol formed to evaporate.
-
Cyclization: The resulting crude anilinoacrylate is added to a preheated high-boiling solvent such as Dowtherm A (diphenyl ether/biphenyl mixture) at 250-260°C and refluxed for 1 hour.
-
Isolation: The reaction mixture is cooled, and the precipitated solid is filtered and washed with a non-polar solvent like hexane to remove the high-boiling solvent.
-
Purification: The crude 7-chloro-4-hydroxy-2-methylquinoline can be purified by recrystallization from a suitable solvent like ethanol.
Experimental Protocol: Synthesis of this compound
This protocol is based on standard chlorination procedures for hydroxyquinolines.[3]
-
Chlorination: 7-Chloro-4-hydroxy-2-methylquinoline (1.0 mole) is suspended in phosphorus oxychloride (3.0 moles).
-
Reaction: The mixture is heated to reflux (around 105-110°C) and maintained for 2-3 hours until the reaction is complete (monitored by TLC).
-
Work-up: The excess phosphorus oxychloride is removed under reduced pressure. The residue is cautiously poured onto crushed ice and neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.
-
Purification: The solid is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol or purification by column chromatography can be employed to obtain the pure this compound.
Pathway 2: The Modified Combes Approach
The Combes quinoline synthesis offers a more direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[4] In this proposed pathway, 3-chloroaniline is reacted with acetylacetone to directly form 7-chloro-2,4-dimethylquinoline. A subsequent selective chlorination at the 2-position would be required to yield the final product, however, a more direct approach to this compound can be envisioned by modifying the subsequent chlorination step. A more common and predictable route involves the formation of an N-oxide and subsequent chlorination.
Mechanistic Rationale
The Combes synthesis is initiated by the formation of an enamine from the reaction of 3-chloroaniline and acetylacetone.[4][5] Under strong acid catalysis (e.g., concentrated sulfuric acid or polyphosphoric acid), the enamine undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration to yield the aromatic quinoline ring.[4][5][6]
Caption: Combes synthesis pathway for the intermediate 7-chloro-2,4-dimethylquinoline.
Experimental Protocol: Synthesis of 7-Chloro-2,4-dimethylquinoline (Intermediate)
This protocol is adapted from the classical Combes synthesis.[5]
-
Reaction Setup: 3-Chloroaniline (1.0 mole) and acetylacetone (1.1 moles) are mixed.
-
Cyclization: The mixture is added slowly to a stirred, cooled (0-10°C) strong acid, such as concentrated sulfuric acid or polyphosphoric acid.
-
Heating: The reaction mixture is then heated, typically to around 100-120°C, for a few hours until the reaction is complete.
-
Work-up: The mixture is cooled and carefully poured onto ice. The solution is then neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.
-
Purification: The solid is filtered, washed with water, and can be purified by recrystallization from a suitable solvent or by column chromatography.
A subsequent chlorination step would be necessary to convert 7-chloro-2,4-dimethylquinoline to the target molecule. However, direct chlorination can be challenging and may lead to a mixture of products. A more controlled approach would involve N-oxidation followed by treatment with a chlorinating agent, which selectively introduces a chlorine atom at the 2-position.
Performance and Feasibility Analysis
| Parameter | Modified Gould-Jacobs Approach | Modified Combes Approach |
| Overall Yield | The synthesis of 4,7-dichloroquinoline via a similar Gould-Jacobs route from 3-chloroaniline has been reported with overall yields in the range of 55-60%.[3] A similar yield can be anticipated for the 2-methyl analog. | The Combes synthesis of 2,4-dimethyl-7-chloroquinoline from m-chloroaniline and acetylacetone has been documented.[5] Subsequent selective chlorination would likely result in a moderate overall yield. |
| Purity and Side Reactions | The primary impurity in the Gould-Jacobs cyclization can be the isomeric 5-chloroquinoline derivative, though the 7-chloro isomer is generally favored. The final chlorination step is typically high-yielding and clean. | The Combes synthesis can also produce isomeric products depending on the cyclization conditions. The subsequent selective chlorination of the 2-methyl group would require careful optimization to avoid other reactions. |
| Scalability | The Gould-Jacobs reaction is well-documented for large-scale synthesis.[3] | The use of large quantities of strong acid in the Combes synthesis can present challenges for industrial scale-up. |
| Safety Considerations | The high temperatures required for the thermal cyclization necessitate careful control. Phosphorus oxychloride is corrosive and reacts violently with water. | The use of concentrated strong acids requires appropriate handling procedures. |
Conclusion and Recommendation
Both the modified Gould-Jacobs and Combes syntheses present viable pathways for the synthesis of this compound.
For laboratory-scale synthesis where control over the substitution pattern is paramount, the Modified Gould-Jacobs Approach is recommended. This pathway offers a more predictable outcome, particularly in the chlorination step, and builds upon a well-established and scalable synthetic methodology.
The Modified Combes Approach provides a more direct route to the 2,4-dimethylquinoline core. However, the subsequent selective chlorination of the 2-methyl group to a 2-chloro substituent is not a standard transformation and would require significant methods development. A more plausible, albeit longer, route would involve the synthesis of 7-chloro-4-methylquinolin-2-one via a different synthetic strategy, followed by chlorination.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including available starting materials, desired scale, and the level of process optimization that can be undertaken. This guide provides the foundational knowledge and procedural insights to enable an informed decision for the successful synthesis of this compound.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. iipseries.org [iipseries.org]
Navigating the Therapeutic Potential of 2,7-Dichloro-4-Methylquinoline Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold remains a cornerstone in medicinal chemistry, celebrated for its versatile biological activities. Within this vast family, halogenated derivatives have consistently demonstrated significant potential in the development of novel therapeutic agents. This guide delves into the structure-activity relationships (SAR) of a specific, yet underexplored subclass: 2,7-dichloro-4-methylquinoline derivatives . While comprehensive SAR studies on a broad series of these exact analogues are not extensively documented in publicly available literature, this guide will synthesize data from structurally related dichloroquinoline compounds to provide valuable insights into their potential as anticancer and antimicrobial agents. By examining the influence of substituent modifications on biological outcomes in closely related scaffolds, we can extrapolate key principles to guide the rational design and future exploration of this compound derivatives.
The this compound Core: A Scaffold of Interest
The this compound core presents a unique combination of structural features. The chlorine atoms at the 2 and 7-positions are expected to significantly influence the molecule's electronic properties and lipophilicity, which are critical for cell permeability and target interaction. The methyl group at the 4-position can also impact the compound's steric profile and metabolic stability. This distinct substitution pattern offers a promising starting point for the development of novel bioactive compounds.
Synthetic Pathways to Dichloroquinoline Scaffolds
General Synthetic Workflow
A Comparative Guide to Dichloroquinoline Isomers in Synthesis: 2,7-Dichloro-4-methylquinoline vs. 4,7-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antimalarials to kinase inhibitors. The strategic placement of reactive handles, such as chlorine atoms, on this privileged heterocycle provides synthetic chemists with versatile entry points for molecular elaboration. This guide offers an in-depth comparison of two key dichlorinated quinoline building blocks: the well-established 4,7-dichloroquinoline and its structurally distinct isomer, 2,7-dichloro-4-methylquinoline .
We will dissect the fundamental differences in their synthesis, explore the profound impact of substituent placement on their chemical reactivity, and illustrate how these differences dictate their strategic application in drug discovery. This analysis is designed to provide researchers with the causal insights needed to select the optimal building block for their specific synthetic campaigns, moving beyond mere protocol to a deeper understanding of molecular behavior.
Part 1: Comparative Synthesis Strategies
The synthetic accessibility of a building block is a primary determinant of its utility. The routes to 4,7-dichloroquinoline and this compound are fundamentally different, relying on distinct classical name reactions that dictate the final substitution pattern.
4,7-Dichloroquinoline: The Established Workhorse via Gould-Jacobs Reaction
The industrial-scale synthesis of 4,7-dichloroquinoline is a mature process, most commonly achieved through the Gould-Jacobs reaction.[1][2] This pathway reliably constructs the 4-hydroxyquinoline core, which is subsequently chlorinated.
The causality behind this strategy is rooted in the starting materials. The reaction begins with the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate.[3][4] The chlorine atom at the meta position of the aniline is electronically deactivating but directs electrophilic aromatic substitution to the positions ortho and para to itself. The thermal cyclization step is an intramolecular electrophilic attack of the aniline ring onto the malonate-derived side chain. This cyclization occurs at the position para to the chlorine atom, which is sterically unhindered and electronically feasible, thus regioselectively yielding the 7-chloroquinoline scaffold.[5][6] The final, crucial step involves converting the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone) into the desired 4-chloro group using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[7][8]
Caption: Workflow for the Gould-Jacobs synthesis of 4,7-dichloroquinoline.
This compound: An Alternative Framework via Combes Synthesis
In contrast, accessing the this compound isomer requires a different synthetic logic. The Combes quinoline synthesis is the most appropriate approach, as it is designed to form 2,4-substituted quinolines.[9][10]
This reaction involves the acid-catalyzed condensation of an arylamine with a β-diketone.[11] To achieve the desired substitution pattern, one would again start with m-chloroaniline, but the coupling partner would be acetylacetone (a β-diketone). The initial condensation forms an enamine intermediate, which, upon treatment with a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid), undergoes intramolecular electrophilic cyclization followed by dehydration to yield the quinoline ring.[12] This process naturally installs the methyl group at the 4-position and a hydroxyl group at the 2-position (via tautomerization of the initial enamine linkage). Similar to the Gould-Jacobs route, the final step is a chlorination with POCl₃ to convert the 2-hydroxyquinoline into the 2-chloro derivative.
Caption: Proposed workflow for the Combes synthesis of this compound.
| Feature | Gould-Jacobs Synthesis (for 4,7-DCQ) | Combes Synthesis (for 2,7-dichloro-4-MeQ) |
| Starting Materials | m-Chloroaniline, Diethyl ethoxymethylenemalonate | m-Chloroaniline, Acetylacetone |
| Key Intermediate | 7-Chloro-4-hydroxyquinoline | 7-Chloro-2-hydroxy-4-methylquinoline |
| Position Selectivity | Forms 4-hydroxyquinolines | Forms 2,4-substituted quinolines |
| Typical Conditions | High temperature (>250°C) for cyclization | Strong acid catalysis (H₂SO₄, PPA) |
| Final Step | Chlorination of C4-OH with POCl₃ | Chlorination of C2-OH with POCl₃ |
Part 2: Reactivity Profile: A Tale of Two Positions (C2 vs. C4)
The synthetic utility of these isomers is ultimately governed by the reactivity of their chlorine atoms in nucleophilic aromatic substitution (SNAr) reactions. The position of the chloro substituent relative to the ring nitrogen profoundly influences its lability.
The C4-Chloro Position: Primed for Nucleophilic Attack
The chloro group at the C4 position of 4,7-dichloroquinoline is highly activated towards SNAr. This heightened reactivity is a direct consequence of the powerful electron-withdrawing effect of the quinoline nitrogen atom, which is transmitted through resonance. The nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex formed during nucleophilic attack at the C4 (para) position.[13] This stabilization significantly lowers the activation energy for the substitution, making the C4-chloro an excellent leaving group, particularly when attacked by amine nucleophiles. This is the foundational reaction for the synthesis of countless 4-aminoquinoline drugs, including chloroquine.[8][14]
Caption: Generalized S(N)Ar mechanism at the C4 position of 4,7-dichloroquinoline.
The C2-Chloro Position: A More Nuanced Reactivity
The C2-chloro group in this compound is also activated by the adjacent ring nitrogen (the "α-aza effect"). However, its reactivity profile differs from the C4 position. While still susceptible to SNAr, the C2 position is generally less reactive towards amine nucleophiles than the C4 position.[15] Conversely, it can show higher reactivity toward "harder" nucleophiles like alkoxides.[15]
The presence of the C4-methyl group introduces a steric factor. This methyl group can sterically hinder the approach of bulky nucleophiles to the C2 position, potentially requiring more forcing reaction conditions compared to an unsubstituted 2-chloroquinoline. Furthermore, the C7-chloro group on the benzene ring is significantly less reactive and will not typically participate in SNAr reactions unless under extreme conditions or via transition-metal catalysis.
| Nucleophile Type | C4-Chloro Reactivity (in 4,7-DCQ) | C2-Chloro Reactivity (in 2,7-dichloro-4-MeQ) | Rationale |
| Amines (R-NH₂) | Very High | Moderate to High | C4 is electronically superior for amine SNAr. |
| Alkoxides (R-O⁻) | High | Very High | C2 position shows enhanced reactivity with hard nucleophiles.[15] |
| Thiols (R-SH) | High | High | Both positions are readily substituted. |
| Steric Hindrance | Minimal | Moderate | The C4-methyl group can impede nucleophilic approach at C2. |
Part 3: Strategic Applications in Drug Development
The choice between these two building blocks is a strategic one, granting access to different regions of chemical space and, consequently, different biological targets.
4,7-Dichloroquinoline: The Gateway to Antimalarials and Beyond
The synthetic value of 4,7-dichloroquinoline is inextricably linked to the development of the 4-aminoquinoline class of antimalarial drugs.[16] Its ability to undergo clean, high-yielding substitution at the C4 position makes it the indispensable precursor for blockbuster drugs like Chloroquine and Hydroxychloroquine.[2][17] The entire synthetic strategy for these drugs hinges on the selective displacement of the C4-chloro group with a functionalized diamine side chain.[8][18]
Beyond its historical significance, 4,7-dichloroquinoline continues to be a scaffold of immense interest for developing novel agents against cancer, viruses, and inflammatory diseases.[19][20][21] Its proven synthetic tractability makes it an ideal starting point for library synthesis and lead optimization campaigns.
Caption: Strategic application of 4,7-dichloroquinoline in medicinal chemistry.
This compound: Exploring Alternative Chemical Vectors
This compound provides access to a different class of compounds: the 2-substituted quinolines. This is critically important because the vector—the direction in which a substituent projects from the core scaffold—is a key determinant of a drug's ability to bind to its target protein.
While 4-aminoquinolines project their side chains from one face of the heterocycle, 2-aminoquinolines project them from the "top." This alternative geometry is crucial for targeting different classes of proteins, such as kinases, where specific interactions within the ATP-binding pocket are required. The 4-methyl group is also significant; it can serve as a "steric rudder" to orient the molecule within a binding site, or it can improve metabolic stability by blocking a potential site of oxidation. Therefore, this compound is an ideal starting material for campaigns aimed at:
-
Novel Kinase Inhibitors: Many kinase inhibitors feature a 2-amino-heterocycle motif.
-
GPCR Ligands: Exploring different substitution patterns to optimize receptor affinity.
-
Bioisosteric Replacement: Replacing a 4-substituted quinoline with a 2-substituted isomer to escape existing patents or improve ADME properties.
Experimental Protocols
Protocol 1: Synthesis of 4,7-Dichloroquinoline (Illustrative Gould-Jacobs Route)
This protocol is adapted from established procedures and should be performed with appropriate safety precautions.[4]
-
Step A: Condensation. In a round-bottom flask, combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture on a steam bath for 1-2 hours, allowing the evolved ethanol to escape. The resulting warm product is used directly in the next step.
-
Step B: Cyclization & Saponification. Heat a high-boiling solvent (e.g., Dowtherm A) to reflux (~250-260°C) in a large flask. Cautiously add the product from Step A. Continue heating for 1 hour. Cool the mixture, filter the precipitated solid, and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent. The crude ester is then refluxed in 10% aqueous sodium hydroxide until dissolved (approx. 1 hour).
-
Step C: Decarboxylation & Chlorination. The air-dried 7-chloro-4-hydroxy-3-quinolinecarboxylic acid from the previous step is suspended in Dowtherm A and heated to reflux for 1 hour to effect decarboxylation. Cool the solution to ~100°C and cautiously add phosphorus oxychloride (POCl₃, ~1.0 eq). Heat the mixture to 135-140°C for 1 hour.
-
Work-up. After cooling, the reaction mixture is carefully poured into a mixture of ice and water and neutralized with a base (e.g., NaHCO₃ or NaOH solution) to precipitate the crude 4,7-dichloroquinoline. The solid is collected by filtration, washed thoroughly with water, and can be recrystallized from a suitable solvent (e.g., ethanol or hexanes).[3][22]
Protocol 2: Nucleophilic Substitution on 4,7-Dichloroquinoline
This is a general procedure for the synthesis of a 4-aminoquinoline derivative.[13]
-
Setup. In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) in a suitable solvent (e.g., ethanol, DMF).
-
Reaction. Add the desired primary or secondary amine (1.0-1.5 eq). If the amine salt is used, or if the reaction is slow, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) may be added. Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up. Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification. The organic layer is washed, dried over anhydrous Na₂SO₄, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield the pure 4-substituted-7-chloroquinoline.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and 4,7-dichloroquinoline is a critical decision in the design of a synthetic route. This decision should be driven by the final target structure and the desired biological application.
-
Choose 4,7-Dichloroquinoline when your target is a 4-substituted quinoline . It is the industry standard for producing antimalarials and serves as a highly reliable, reactive, and commercially available platform for a wide range of SNAr reactions at the C4 position. Its synthetic path is well-trodden and scalable.
-
Choose this compound when your design requires substitution at the C2 position . This isomer provides access to a different chemical space and molecular geometry, which is essential for targeting novel protein classes like kinases. The C4-methyl group offers an additional element for design, potentially improving target affinity or metabolic properties.
By understanding the distinct synthesis and reactivity profiles of these two isomers, researchers can make more informed, mechanism-based decisions, accelerating the discovery and development of next-generation quinoline-based therapeutics.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 8. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 9. Combes Quinoline Synthesis [drugfuture.com]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. scribd.com [scribd.com]
Spectroscopic Fingerprinting: A Comparative Guide to 2,7-Dichloro-4-Methylquinoline and its Isomers
In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular structures are paramount. Isomeric purity is a critical quality attribute that can significantly impact a drug's efficacy, safety, and pharmacokinetic profile. Quinoline derivatives, a class of heterocyclic compounds, are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The subtle repositioning of substituents on the quinoline ring can drastically alter these properties, making the unambiguous differentiation of isomers a crucial analytical challenge. This guide provides a comprehensive spectroscopic comparison of 2,7-dichloro-4-methylquinoline and its positional isomers, offering researchers a practical framework for their characterization.
This technical guide eschews a rigid template in favor of a logical, experimentally-driven narrative. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS)—elucidating how each method provides a unique piece of the structural puzzle. The causality behind experimental choices and the interpretation of spectral data will be emphasized, empowering researchers to not just acquire data, but to understand its implications.
The Challenge of Isomerism in Substituted Quinolines
Positional isomers of this compound, such as 2,5-dichloro-4-methylquinoline and 2,8-dichloro-4-methylquinoline, possess the same molecular formula and mass. Their differentiation, therefore, relies on spectroscopic techniques that are sensitive to the electronic environment of individual atoms and functional groups within the molecule. The location of the chloro and methyl substituents significantly influences the electron distribution within the quinoline ring system, leading to distinct and predictable variations in their spectroscopic signatures.
An Integrated Spectroscopic Workflow for Isomer Elucidation
A robust and self-validating approach to isomer differentiation involves the strategic application of multiple spectroscopic techniques. The following workflow provides a comprehensive methodology for the analysis of this compound and its isomers.
Figure 1: A generalized workflow for the spectroscopic characterization of quinoline isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing isomers, as it provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule. The chemical shifts (δ) are highly sensitive to the electronic effects of neighboring substituents.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified quinoline isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
Comparative Analysis of Expected NMR Spectra
¹H NMR Spectroscopy:
The aromatic region of the ¹H NMR spectrum (typically 7.0-9.0 ppm) will be most informative for distinguishing isomers.
-
Methyl Group: The singlet corresponding to the 4-methyl group will typically appear around 2.5-2.7 ppm.
-
Aromatic Protons: The positions of the chloro substituents will significantly impact the chemical shifts of the remaining aromatic protons.
-
2-Chloro Substituent: A chlorine atom at the 2-position will cause a downfield shift of the H-3 proton.
-
7-Chloro Substituent: A chlorine atom at the 7-position will influence the chemical shifts of H-6 and H-8.
-
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Aromatic Protons of this compound Isomers in CDCl₃
| Proton | This compound (Predicted) | 2,5-Dichloro-4-methylquinoline (Predicted) | 2,8-Dichloro-4-methylquinoline (Predicted) |
| H-3 | ~7.4 (s) | ~7.5 (s) | ~7.3 (s) |
| H-5 | ~7.8 (d) | - | ~7.6 (d) |
| H-6 | ~7.5 (dd) | ~7.6 (t) | ~7.4 (t) |
| H-8 | ~8.0 (d) | ~7.9 (d) | - |
Note: These are estimated values based on additive substituent effects. Actual values may vary. Coupling patterns are denoted as s (singlet), d (doublet), t (triplet), and dd (doublet of doublets).
¹³C NMR Spectroscopy:
The chemical shifts of the carbon atoms in the quinoline ring are also highly sensitive to the positions of the substituents.
-
Ipso-Carbons: The carbons directly attached to the chlorine atoms (C-2 and C-7 in the target molecule) will experience a significant downfield shift.
-
Methyl Carbon: The 4-methyl carbon will resonate in the aliphatic region, typically around 18-22 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons of this compound Isomers in CDCl₃
| Carbon | This compound (Predicted) | 2,5-Dichloro-4-methylquinoline (Predicted) | 2,8-Dichloro-4-methylquinoline (Predicted) |
| C-2 | ~151 | ~152 | ~150 |
| C-4 | ~145 | ~146 | ~144 |
| C-5 | ~128 | ~130 | ~126 |
| C-7 | ~136 | ~127 | ~129 |
| C-8 | ~127 | ~125 | ~148 |
| 4-CH₃ | ~19 | ~19 | ~19 |
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy provides information about the vibrational modes of a molecule. While the spectra of isomers can be complex, the fingerprint region (below 1500 cm⁻¹) and the regions corresponding to C-H and C=C/C=N stretching vibrations can offer valuable clues for differentiation.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Data Acquisition: Record the spectrum over the mid-IR range (4000-400 cm⁻¹).
Comparative Analysis of Expected IR Spectra
The primary differences in the IR spectra of this compound isomers will arise from the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region, which are characteristic of the substitution pattern on the aromatic rings.
-
C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.
-
C=C and C=N Stretching: Vibrations of the quinoline ring will be observed in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretching: The C-Cl stretching vibrations typically appear in the 850-550 cm⁻¹ range, but can be difficult to assign definitively.
Table 3: Expected Characteristic IR Absorption Bands (cm⁻¹) for this compound Isomers
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (CH₃) | 2980-2850 |
| C=C/C=N Ring Stretch | 1600-1450 |
| C-H Out-of-Plane Bending | 900-650 (pattern dependent on isomer) |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining the Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption maxima (λ_max) and molar absorptivity are influenced by the extent of conjugation and the electronic effects of substituents.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the quinoline isomer in a UV-transparent solvent, such as methanol or ethanol. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.
Comparative Analysis of Expected UV-Vis Spectra
The UV-Vis spectra of quinoline and its derivatives typically exhibit two or three main absorption bands corresponding to π→π* transitions. The position of the chloro and methyl substituents will cause shifts in these absorption bands (bathochromic or hypsochromic shifts).
-
Substituent Effects: Both chloro and methyl groups are auxochromes that can cause a red shift (bathochromic) in the absorption maxima compared to the parent quinoline. The magnitude of the shift will depend on the position of the substituents and their interaction with the quinoline π-system.[6] Isomers with different substitution patterns are expected to show slight but measurable differences in their λ_max values.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is an essential tool for confirming the molecular weight and can aid in isomer differentiation through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Ionization: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like quinoline derivatives. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile compounds.
-
Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements, which can confirm the elemental composition.
Comparative Analysis of Expected Mass Spectra
-
Molecular Ion Peak: All isomers of this compound will exhibit a molecular ion (M⁺) peak corresponding to their molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in an M⁺ peak, an M+2 peak (due to one ³⁷Cl), and an M+4 peak (due to two ³⁷Cl) with a relative intensity ratio of approximately 9:6:1.
-
Fragmentation: While the molecular ion will be the same for all isomers, their fragmentation patterns upon ionization may differ, although these differences can sometimes be subtle. Common fragmentation pathways for quinolines include the loss of substituents and cleavage of the rings. The relative abundances of the fragment ions can provide clues to the isomeric structure. For example, the loss of a chlorine atom or a methyl radical are expected fragmentation pathways.
Figure 2: A simplified representation of potential fragmentation pathways for dichloromethylquinoline isomers in mass spectrometry.
Conclusion: A Multi-faceted Approach to Isomer Certainty
The unambiguous differentiation of this compound and its positional isomers is a critical analytical task that necessitates a multi-pronged spectroscopic approach. While each technique provides valuable information, it is the synergistic interpretation of data from NMR, IR, UV-Vis, and Mass Spectrometry that provides the highest level of confidence in structural assignment. ¹H and ¹³C NMR spectroscopy are the most definitive methods for determining the precise substitution pattern on the quinoline ring. IR spectroscopy offers complementary information on functional groups and substitution geometry. UV-Vis spectroscopy can reveal subtle differences in the electronic structures of the isomers. Finally, high-resolution mass spectrometry confirms the elemental composition and, through analysis of isotopic patterns and fragmentation, provides further structural corroboration. By employing the integrated workflow and comparative data analysis presented in this guide, researchers can confidently navigate the challenges of isomer characterization in their drug discovery and development endeavors.
References
- 1. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloroquinoline(612-62-4) 1H NMR [m.chemicalbook.com]
- 3. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Chloro-2-methylquinoline(4965-33-7) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Chloroquinoline(612-62-4) 13C NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
